ML224
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTSWGYWHRJVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ML224: A Technical Guide for Researchers
An In-depth Examination of a Selective Thyroid Stimulating Hormone Receptor Antagonist
ML224 has emerged as a significant small molecule probe for studying the function of the Thyroid Stimulating Hormone Receptor (TSHR). Identified as a selective TSHR antagonist and inverse agonist, this compound offers a valuable tool for investigating the physiological and pathological roles of this key receptor in thyroid function and autoimmune diseases like Graves' disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.
Core Mechanism of Action
This compound exerts its effects by directly interacting with the Thyroid Stimulating Hormone Receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of thyroid follicular cells. Its mechanism can be characterized by two primary functions:
-
Antagonism: this compound competitively inhibits the binding of the endogenous ligand, Thyroid Stimulating Hormone (TSH), to the TSHR. This blockade prevents the conformational changes in the receptor that are necessary for signal transduction.
-
Inverse Agonism: The TSHR exhibits a degree of basal, or constitutive, activity even in the absence of TSH. This compound has been shown to reduce this basal signaling, a hallmark of inverse agonism.[1]
The primary signaling pathway affected by this compound is the Gαs-adenylyl cyclase cascade.[1] Upon activation by TSH, the TSHR couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine 3', 5'-monophosphate (cAMP).[1] As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the physiological effects of TSH, such as thyroid hormone synthesis and release. By inhibiting TSHR activation, this compound effectively suppresses the production of cAMP.[1]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for this compound.
| Target | Assay Type | Cell Line | This compound IC50 | Reference |
| TSHR | TSH-stimulated cAMP production | HEK293 | 2.3 µM | [1] |
| TSHR | Basal activity inhibition | HEK293 | 6 µM | [1] |
| TSHR | Inhibition of TSH stimulation | HEK293 | 2.1 µM | [2] |
| Luteinizing Hormone Receptor (LHR) | Inhibition of LH stimulation | HEK293 | > 30 µM | [2] |
| Follicle-Stimulating Hormone Receptor (FSHR) | Inhibition of FSH stimulation | HEK293 | > 30 µM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro cAMP Inhibition Assay
This protocol describes the measurement of this compound's ability to inhibit TSH-stimulated cAMP production in a cell-based assay.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are harvested and seeded into 384-well plates at a density of 2,000-5,000 cells per well and incubated overnight to allow for attachment.
2. Compound and Agonist Preparation:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A solution of bovine TSH is prepared in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
3. Assay Procedure:
-
The culture medium is removed from the cell plates.
-
The prepared serial dilutions of this compound are added to the wells.
-
The plates are incubated for 20-30 minutes at room temperature.[2]
-
The TSH solution is then added to the wells to stimulate the receptor. For measuring inverse agonist activity, assay buffer without TSH is added.
-
The plates are incubated for an additional 30-60 minutes at room temperature.
4. cAMP Detection:
-
Intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate) is added to each well.
-
The plates are incubated for 60 minutes at room temperature to allow for cell lysis and the competition reaction to reach equilibrium.
-
The fluorescence is read on a plate reader capable of HTRF detection (e.g., at 665 nm and 620 nm).
5. Data Analysis:
-
The ratio of the fluorescence signals is calculated and used to determine the cAMP concentration in each well.
-
The data are normalized to controls (vehicle-treated and TSH-stimulated).
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.
In Vivo Assessment of Thyroid Function in a Mouse Model
This protocol outlines an in vivo experiment to determine the effect of this compound on thyroid function in mice.[2]
1. Animal Model:
-
Female BALB/c mice are used for the study.
2. Compound Administration:
-
This compound (also referred to as ANTAG3 in some studies) is administered at a dose of 2 mg per mouse per day.[2]
-
The compound is delivered via an intraperitoneally implanted osmotic pump to ensure continuous administration over a period of 3 days.[2]
-
Thyroid stimulation is induced by continuous stimulation with Thyrotropin-releasing hormone (TRH).[2]
3. Sample Collection and Analysis:
-
At the end of the treatment period, blood samples are collected to measure serum free thyroxine (FT4) levels using an appropriate immunoassay.
-
The thyroid glands are harvested, and total RNA is extracted.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of thyroid peroxidase (TPO) and the sodium-iodide symporter (NIS). Gene expression is normalized to a housekeeping gene.
4. Data Analysis:
-
The mean levels of FT4 and the relative mRNA expression of TPO and NIS are compared between the this compound-treated group and a vehicle-treated control group using statistical tests such as a t-test.
Conclusion
This compound is a potent and selective antagonist and inverse agonist of the TSHR. Its ability to inhibit both ligand-stimulated and basal cAMP production makes it an invaluable research tool for dissecting the roles of the TSHR in health and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the TSHR, with the ultimate goal of developing novel therapeutics for thyroid disorders.
References
ML224 as a TSHR inverse agonist
An In-depth Technical Guide to ML224 as a TSHR Inverse Agonist
This technical guide provides a comprehensive overview of this compound, a selective small-molecule inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR). It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, thyroid disease, and G-protein coupled receptor (GPCR) pharmacology. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Introduction
The Thyroid Stimulating Hormone (TSH) receptor is a member of the glycoprotein hormone receptor subfamily of Class A GPCRs.[1][2] Upon binding of its endogenous ligand, TSH, the TSHR primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine 3′,5′-monophosphate (cAMP).[3][4] This receptor also exhibits significant basal (constitutive) activity, which is of clinical importance in conditions like thyroid cancer and non-autoimmune hyperthyroidism.[2][5]
This compound (also known as NCGC00242364 or ANTAG3) was identified as a selective TSHR inverse agonist.[3][6] It has the ability to inhibit both TSH-stimulated and the basal, agonist-independent activity of the receptor.[3][5] This property makes this compound a valuable tool for studying TSHR function and a potential therapeutic lead for diseases caused by TSHR overactivity, such as Graves' disease and certain forms of hyperthyroidism.[3][4]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Activity of this compound
| Parameter | Value (IC₅₀) | Description | Cell Line | Reference |
| TSH-stimulated cAMP Production | 2.3 µM | Inhibition of cAMP production stimulated by bovine TSH. | HEK-EM 293 | [3][6][7] |
| TSHR Basal Activity | 6 µM | Inhibition of agonist-independent (constitutive) cAMP production. | HEK-EM 293 | [3] |
| TSHR Antagonism | 2.1 µM | Half-maximal inhibitory concentration against TSH stimulation. | HEK 293 | [1][8][9] |
Selectivity Profile of this compound
| Receptor | Value (IC₅₀) | Description | Reference |
| Luteinizing Hormone (LH) Receptor | > 30 µM | Inhibition of LH-stimulated cAMP production. | [6][8] |
| Follicle-Stimulating Hormone (FSH) Receptor | > 30 µM | Inhibition of FSH-stimulated cAMP production. | [6][8] |
In Vivo Efficacy of this compound (as ANTAG3) in Mice
| Condition | Parameter Measured | % Reduction | Reference |
| TRH-induced Hyperthyroidism | Serum Free T4 | 44% | [6] |
| Thyroperoxidase (TPO) mRNA | 83% | [6] | |
| Sodium-Iodide Symporter (NIS) mRNA | 75% | [6] | |
| M22-induced Hyperthyroidism | Serum Free T4 | 38% | [6] |
| Thyroperoxidase (TPO) mRNA | 40% | [6] | |
| Sodium-Iodide Symporter (NIS) mRNA | 73% | [6] |
Signaling Pathways
The TSH receptor is known to activate multiple downstream signaling pathways. This compound, as an inverse agonist, primarily targets the inhibition of the Gαs-cAMP pathway.
TSH Receptor Signaling Cascade
The binding of TSH to the TSHR initiates a conformational change that activates associated G proteins. The primary pathway involves Gαs, which stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in thyroid hormone synthesis and thyrocyte growth. The TSHR can also couple to other G proteins, such as Gαq, to a lesser extent.
TSH Receptor Gαs-cAMP Signaling Pathway.
Mechanism of this compound Inverse Agonism
This compound acts by binding to the TSHR and stabilizing it in an inactive conformation. This not only prevents TSH from binding and activating the receptor (antagonism) but also reduces the receptor's basal, agonist-independent signaling (inverse agonism). The primary effect is a reduction in adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.
Inhibitory action of this compound on TSHR.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit both basal and TSH-stimulated cAMP production in a cellular context.
1. Cell Culture:
-
Human Embryonic Kidney (HEK-EM 293) cells stably expressing the human TSH receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.
2. Assay Procedure:
-
Cells are seeded into 96- or 384-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with a serum-free assay buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent cAMP degradation.
-
For antagonist/inverse agonist testing, cells are pre-incubated with varying concentrations of this compound (typically from 0.001 to 100 µM) for a defined period (e.g., 20 minutes) at 37°C.[8]
-
To measure antagonism, a fixed concentration of bovine TSH (e.g., 1.8 nM) is then added to the wells containing this compound.[8] To measure inverse agonism, no agonist is added.
-
The incubation continues for a specified time (e.g., 30-60 minutes) at 37°C.
3. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based detection kit according to the manufacturer's instructions.
4. Data Analysis:
-
Data are analyzed using a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ values.[3]
In Vivo Hyperthyroidism Mouse Model
This protocol assesses the ability of this compound to reverse hyperthyroidism induced by either Thyrotropin-releasing hormone (TRH) or the stimulating monoclonal antibody M22.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of a Thyrotropin Receptor Monoclonal Antibody Variable Region Provides Insight into Potential Mechanisms for its Inverse Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inverse Agonist for the Human Thyroid-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
The Structure-Activity Relationship of ML224: A Selective TSH Receptor Inverse Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: ML224 (also known as NCGC00242364 or ANTAG3) is a potent and selective small-molecule inverse agonist of the thyroid-stimulating hormone receptor (TSHR).[1] The TSHR, a G-protein coupled receptor (GPCR), is the primary regulator of thyroid gland function, and its dysregulation is implicated in thyroid disorders such as Graves' disease.[1] this compound emerged from a screening campaign and subsequent chemical optimization of a 2,3-dihydroquinazolin-4-one scaffold, which was initially explored for TSHR agonism. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical features that govern its antagonist and inverse agonist activity. It also includes detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in this area.
Core Structure and Activity
This compound is characterized by a central 2,3-dihydroquinazolin-4-one core. It selectively inhibits TSH-stimulated cyclic adenosine monophosphate (cAMP) production with an IC50 of 2.3 µM and also reduces the basal activity of the TSHR with an IC50 of 6 µM, demonstrating its inverse agonist properties.[1] Importantly, this compound shows high selectivity for the TSHR over other closely related glycoprotein hormone receptors, namely the luteinizing hormone receptor (LHR) and the follicle-stimulating hormone receptor (FSHR).[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of the 2,3-dihydroquinazolin-4-one series as TSHR modulators reveals several key insights. While the initial library was developed to explore agonistic activity, modifications to the core scaffold led to the identification of antagonists and inverse agonists like this compound.
Key Chemical Features Influencing Activity:
The general structure of the explored chemical space can be divided into three main components: the dihydroquinazolinone core, the substituent at the N3 position, and the substituent at the C2 position.
-
Dihydroquinazolin-4-one Core: This heterocyclic system is essential for activity at the TSHR. It is believed to bind within the transmembrane helical bundle of the receptor.
-
N3 Position Substituent: The substituent at the N3 position of the dihydroquinazolinone ring plays a crucial role in determining the efficacy and potency of the compounds. In this compound, this position is occupied by a furan-2-ylmethyl group.
-
C2 Position Substituent: The nature of the substituent at the C2 position significantly impacts the activity. This compound possesses a substituted phenyl ring at this position.
Unfortunately, a detailed quantitative SAR table for a series of analogs of this compound with their corresponding inverse agonist activities is not publicly available in the primary probe report or subsequent publications. The development of this compound stemmed from a hit compound (CID 2887926) identified from a small library of 120 compounds designed for an SAR study of a TSHR agonist series.[1] The optimization from an agonist hit to an inverse agonist probe involved targeted chemical modifications, but a systematic exploration of the SAR for inverse agonism has not been published in a tabular format.
Quantitative Data Summary
The following table summarizes the known quantitative activity data for this compound.
| Compound | Target | Assay | IC50 (µM) | Notes |
| This compound | TSHR | TSH-stimulated cAMP production | 2.3 | Selective inverse agonist. |
| This compound | TSHR | Basal cAMP production | 6 | Demonstrates inverse agonist activity. |
| This compound | LHR | LH-stimulated cAMP production | > 30 | Shows high selectivity over LHR. |
| This compound | FSHR | FSH-stimulated cAMP production | > 30 | Shows high selectivity over FSHR. |
Experimental Protocols
Synthesis of this compound (NCGC00242364)
The synthesis of this compound is based on the general principles of forming the 2,3-dihydroquinazolin-4-one scaffold. A convergent synthetic route is typically employed.
General Procedure for the Synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4-ones:
-
Formation of the Anthranilamide Intermediate: An appropriately substituted anthranilic acid is reacted with an amine (R1-NH2) in the presence of a coupling agent (e.g., HATU, HBTU) or via activation of the carboxylic acid (e.g., conversion to an acid chloride) to form the corresponding N-substituted anthranilamide.
-
Condensation with an Aldehyde: The N-substituted anthranilamide is then condensed with an aldehyde (R2-CHO) under acidic or Lewis acidic conditions (e.g., Yb(OTf)3) to yield the 2,3-disubstituted-2,3-dihydroquinazolin-4-one. The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
The specific, detailed synthetic scheme for this compound (ANTAG3) is provided in the supplementary information of the publication by Neumann S, et al. Endocrinology. 2014 Jan;155(1):310-4.[2]
TSHR cAMP Production Assay (Inverse Agonist and Antagonist Activity)
This protocol is based on the methods described for the characterization of this compound.
1. Cell Culture:
- Human Embryonic Kidney (HEK) 293 cells stably expressing the human TSHR are used.
- Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
- Cell Seeding: Cells are seeded into 384-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
- Compound Preparation: this compound and other test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.
- Inverse Agonist Assay:
- The culture medium is removed, and cells are washed with assay buffer.
- Cells are incubated with varying concentrations of the test compound in assay buffer for a specified period (e.g., 30-60 minutes) at 37°C.
- Antagonist Assay:
- Cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 15-30 minutes) at 37°C.
- A fixed concentration of TSH (typically at an EC80 or EC50 concentration) is then added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) at 37°C.
- cAMP Measurement:
- Following incubation, the reaction is stopped by lysing the cells.
- The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.
3. Data Analysis:
- The raw data (e.g., fluorescence ratio for HTRF) is converted to cAMP concentrations using a standard curve.
- For antagonist activity, the IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
- For inverse agonist activity, the reduction in basal cAMP levels is plotted against the compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
TSHR Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical TSHR signaling pathway and the inhibitory effect of the inverse agonist this compound.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical experimental workflow for identifying and characterizing a TSHR inverse agonist like this compound.
References
ML224 (ANTAG3): A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and preclinical development of ML224, also known as ANTAG3 and NCGC00242364, a selective small-molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). This compound has emerged as a promising lead compound for the treatment of Graves' disease and associated ophthalmopathy.
Introduction
Graves' disease is an autoimmune disorder characterized by the production of stimulating autoantibodies against the TSHR, leading to hyperthyroidism.[1] A significant portion of patients also develop Graves' ophthalmopathy, an inflammatory condition affecting the orbital tissues.[2] this compound was identified through a high-throughput screening campaign and subsequent chemical optimization as a potent and selective antagonist of the TSHR, offering a potential therapeutic strategy by directly targeting the underlying cause of the disease.[3]
Discovery and Synthesis
This compound belongs to the 2,3-dihydroquinazolin-4-one chemical class. Its discovery stemmed from a high-throughput screening of a large compound library to identify modulators of TSHR activity. The initial hits from this screen underwent medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound.
High-Throughput Screening (HTS)
The discovery of TSHR modulators like this compound typically involves a multi-step HTS process designed to efficiently screen large compound libraries.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the 2,3-dihydroquinazolin-4-one scaffold involves a convergent route. This typically includes the synthesis of a substituted 2-aminobenzamide "western fragment" and a substituted benzaldehyde "eastern fragment," followed by a cyclocondensation reaction to form the dihydroquinazolinone core.
Mechanism of Action and In-Vitro Profile
This compound acts as a selective antagonist of the TSHR. The TSHR is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
TSHR Signaling Pathway
Quantitative In-Vitro Data
This compound demonstrates potent and selective inhibition of the TSHR. The following table summarizes its in-vitro activity.
| Parameter | Cell Line | Agonist | Value | Reference |
| TSHR IC50 | HEK293 | TSH | 2.1 µM | [3][4] |
| LHR Inhibition | HEK293 | LH | >30 µM | [3][4] |
| FSHR Inhibition | HEK293 | FSH | >30 µM | [3][4] |
Experimental Protocol: In-Vitro cAMP Assay
The inhibitory activity of this compound was assessed using a cAMP production assay in Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR, LHR, or FSHR.[5]
-
Cell Culture: HEK293 cells stably expressing the respective receptors were cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[5]
-
Assay Preparation: Cells were seeded in 24-well plates at a density of 2.2 x 105 cells/well, 24 hours prior to the experiment.[5]
-
Compound Incubation: Cells were pre-incubated with varying concentrations of this compound for 20 minutes.
-
Agonist Stimulation: Cells were then stimulated with the respective agonist (TSH, LH, or FSH) at a concentration equivalent to the EC50.
-
cAMP Measurement: After a 60-minute incubation, intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF-based assay).[5][6][7][8][9]
In-Vivo Efficacy
The in-vivo efficacy of this compound was evaluated in a mouse model of hyperthyroidism.
Animal Model
Female BALB/c mice were used to create a model of hyperthyroidism by continuous administration of either Thyrotropin-releasing hormone (TRH) or a monoclonal thyroid-stimulating antibody, M22.[3]
Quantitative In-Vivo Data
This compound demonstrated significant efficacy in reducing thyroid hormone levels and the expression of thyroid-specific genes.
| Treatment Group | Parameter | Reduction (%) | Reference |
| TRH-stimulated | Serum Free T4 | 44% | [3][4] |
| Sodium-Iodide Symporter (NIS) mRNA | 75% | [3][4] | |
| Thyroperoxidase (TPO) mRNA | 83% | [3][4] | |
| M22-stimulated | Serum Free T4 | 38% | [3][4] |
| Sodium-Iodide Symporter (NIS) mRNA | 73% | [3][4] | |
| Thyroperoxidase (TPO) mRNA | 40% | [3][4] |
Experimental Protocol: In-Vivo Mouse Study
-
Animal Model: Female BALB/c mice (8-13 weeks old) were used.[4]
-
Induction of Hyperthyroidism: Hyperthyroidism was induced by either continuous administration of TRH or a single injection of the M22 antibody.[3]
-
Drug Administration: ANTAG3 was administered continuously for 3 days via an intraperitoneal osmotic pump at a dose of 2 mg/mouse/day.[4]
-
Sample Collection and Analysis: At the end of the treatment period, blood samples were collected to measure serum free T4 levels, and thyroid glands were harvested to quantify the mRNA expression of NIS and TPO using quantitative real-time PCR.
Structure-Activity Relationship (SAR) and Pharmacokinetics
Detailed structure-activity relationship studies for this compound and its direct analogs, as well as comprehensive pharmacokinetic (ADME) data, are not extensively available in the public domain. The development of this compound from its parent compound involved chemical modifications to enhance its potency and selectivity, but specific details of these modifications and their impact on activity have not been published. Further studies are required to fully characterize the SAR and pharmacokinetic profile of this compound to support its advancement as a clinical candidate.
Conclusion
This compound (ANTAG3) is a selective and potent small-molecule antagonist of the TSHR with demonstrated in-vivo efficacy in a mouse model of Graves' disease. Its ability to inhibit TSHR signaling and reduce thyroid hormone production highlights its potential as a novel therapeutic agent for the treatment of Graves' hyperthyroidism and ophthalmopathy. Further investigation into its structure-activity relationship, pharmacokinetic properties, and long-term safety is warranted to facilitate its clinical translation.
References
- 1. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crinetics.com [crinetics.com]
- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. youtube.com [youtube.com]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
In-Depth Technical Guide: Selectivity Profile of ML224 Against Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML224 has been identified as a potent and selective small molecule antagonist of the human Thyroid-Stimulating Hormone Receptor (TSHR). This technical guide provides a detailed analysis of its selectivity profile, specifically focusing on its activity, or lack thereof, against the closely related glycoprotein hormone receptors, the Luteinizing Hormone Receptor (LHR) and the Follicle-Stimulating Hormone Receptor (FSHR). All data is derived from publicly available bioassays conducted as part of the NIH Molecular Libraries Program. This document presents quantitative data in a structured format, details the experimental protocols for the key assays, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The glycoprotein hormone receptors, including the TSH receptor (TSHR), Luteinizing Hormone Receptor (LHR), and Follicle-Stimulating Hormone Receptor (FSHR), represent a subfamily of G-protein coupled receptors (GPCRs) that share significant structural homology. This homology presents a challenge in the development of selective small molecule modulators. This compound (also known as NCGC00242364) emerged from a high-throughput screening campaign as a selective antagonist of the TSHR. Understanding its selectivity profile against other family members is crucial for its utility as a chemical probe and as a potential therapeutic lead. This guide summarizes the key findings regarding the selectivity of this compound for the TSHR over the LHR and FSHR.
Quantitative Selectivity Data
The selectivity of this compound was determined by assessing its activity in cell-based assays for each of the three receptors: TSHR, LHR, and FSHR. The compound demonstrated potent inhibition of TSHR-mediated signaling, while showing no significant activity against LHR and FSHR at the highest concentrations tested. The quantitative data from these assays are summarized in the table below.
| Target Receptor | Compound | PubChem Assay ID (AID) | Activity | IC50 (µM) | Concentration Tested (µM) | Percent Inhibition |
| TSHR | This compound (NCGC00242364) | 504389 | Active | 2.1 | - | - |
| LHR | This compound (NCGC00242364) | 504381 | Inactive | > 46.4 | 46.4 | Not significant |
| FSHR | This compound (NCGC00242364) | 504382 | Inactive | > 46.4 | 46.4 | Not significant |
Experimental Protocols
The determination of this compound's selectivity was primarily achieved through competitive cyclic AMP (cAMP) immunoassays. The following sections detail the methodologies employed in these key experiments.
Primary TSHR Antagonist Screening (AID 504389)
This assay was designed to identify compounds that inhibit the production of cAMP stimulated by a TSHR agonist.
-
Cell Line: HEK293 cells stably expressing the human TSH receptor (HEK293-TSHR).
-
Assay Principle: A competitive immunoassay utilizing AlphaScreen® technology to measure the intracellular accumulation of cAMP. In the absence of an inhibitor, agonist stimulation of the TSHR leads to an increase in cAMP, which competes with a biotinylated cAMP probe for binding to an antibody-coated acceptor bead. This results in a decrease in the AlphaScreen® signal. An antagonist will block this effect, restoring the signal.
-
Protocol:
-
HEK293-TSHR cells were dispensed into 1536-well plates.
-
This compound (NCGC00242364) and other test compounds were added to the wells.
-
The cells were then stimulated with a bovine TSH agonist at a concentration equivalent to the EC80.
-
The plates were incubated to allow for cAMP production.
-
Lysis buffer containing the AlphaScreen® detection components (donor and acceptor beads, biotinylated cAMP) was added.
-
After an incubation period in the dark, the plates were read on an AlphaScreen®-capable plate reader.
-
Data was normalized to positive (agonist alone) and negative (no agonist) controls to calculate the percentage of inhibition.
-
LHR and FSHR Selectivity Counterscreens (AID 504381 & 504382)
These assays were conducted to determine if this compound had any inhibitory activity against the LHR and FSHR.
-
Cell Lines:
-
CHO-K1 cells stably expressing the human Luteinizing Hormone Receptor (CHO-hLHR) for AID 504381.
-
CHO-K1 cells stably expressing the human Follicle-Stimulating Hormone Receptor (CHO-hFSHR) for AID 504382.
-
-
Assay Principle: Similar to the primary TSHR assay, these were competitive cAMP immunoassays designed to measure the inhibition of agonist-induced cAMP production.
-
Protocol:
-
CHO-hLHR or CHO-hFSHR cells were dispensed into 1536-well plates.
-
This compound was added to the wells at a final concentration of 46.4 µM.
-
The cells were stimulated with their respective agonists (LH for LHR and FSH for FSHR) at a concentration that elicits a maximal response.
-
Following incubation, the intracellular cAMP levels were measured using a competitive immunoassay format.
-
The activity of this compound was determined by comparing the signal in its presence to that of the agonist alone.
-
Visualizations
The following diagrams illustrate the signaling pathways and the experimental workflow for determining the selectivity of this compound.
Caption: Canonical Gs-coupled signaling pathway for TSH, LH, and FSH receptors.
Caption: Workflow illustrating the screening cascade to determine this compound's selectivity.
Conclusion
The data presented in this guide unequivocally demonstrate that this compound is a highly selective antagonist for the Thyroid-Stimulating Hormone Receptor. Its lack of activity against the closely related Luteinizing Hormone Receptor and Follicle-Stimulating Hormone Receptor at high concentrations underscores its specificity. This well-defined selectivity profile makes this compound a valuable tool for researchers investigating the physiological and pathophysiological roles of the TSHR and a promising starting point for the development of targeted therapeutics for TSHR-mediated disorders.
The Pharmacology of NCGC00242364: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00242364, also known as ML224 and ANTAG3, is a small molecule that has been identified as a selective antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR). The TSHR, a G protein-coupled receptor (GPCR), is the primary regulator of thyroid gland function and a key autoantigen in Graves' disease, an autoimmune disorder characterized by hyperthyroidism. The development of potent and selective TSHR antagonists like NCGC00242364 represents a promising therapeutic strategy for managing Graves' disease and other TSHR-related pathologies. This guide provides a comprehensive overview of the pharmacology of NCGC00242364, including its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.
Mechanism of Action
NCGC00242364 functions as a selective antagonist of the TSHR. It has also been characterized as an inverse agonist, meaning it not only blocks the action of the endogenous agonist (TSH) but also reduces the basal, constitutive activity of the receptor. Its primary mechanism involves the inhibition of TSH-stimulated cyclic adenosine monophosphate (cAMP) production, a key second messenger in the TSHR signaling cascade. By blocking this pathway, NCGC00242364 effectively attenuates the downstream physiological effects of TSHR activation, such as thyroid hormone synthesis and release.
Quantitative Pharmacological Data
The potency and selectivity of NCGC00242364 have been determined through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of NCGC00242364
| Parameter | Value | Cell Line | Description |
| IC50 | 2.1 µM | HEK293 cells expressing human TSHR | Half-maximal inhibitory concentration against TSH-stimulated cAMP production. |
| Selectivity vs. LHR | > 30 µM | HEK293 cells expressing human LHR | Shows minimal inhibition of the closely related Luteinizing Hormone Receptor. |
| Selectivity vs. FSHR | > 30 µM | HEK293 cells expressing human FSHR | Shows minimal inhibition of the Follicle-Stimulating Hormone Receptor. |
Table 2: In Vivo Efficacy of NCGC00242364 in a Mouse Model of Hyperthyroidism
| Parameter | Treatment Group | % Reduction vs. Control | Animal Model |
| Serum Free T4 | TRH-stimulated | 44% | Female BALB/c mice |
| Thyroid TPO mRNA | TRH-stimulated | 75% | Female BALB/c mice |
| Thyroid NIS mRNA | TRH-stimulated | 83% | Female BALB/c mice |
| Serum Free T4 | M22-stimulated | 38% | Female BALB/c mice |
| Thyroid TPO mRNA | M22-stimulated | 40% | Female BALB/c mice |
| Thyroid NIS mRNA | M22-stimulated | 73% | Female BALB/c mice |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes involved in the characterization of NCGC00242364, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide representative, detailed methodologies for the key experiments cited in the characterization of NCGC00242364.
In Vitro TSHR Antagonist cAMP Assay (HEK293 Cells)
This protocol describes a method for determining the inhibitory activity of NCGC00242364 on TSH-stimulated cAMP production in HEK293 cells stably expressing the human TSHR.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human TSHR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using a non-enzymatic cell dissociation solution and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
- Plate cells in a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well.
- Incubate the plate at 37°C for 18-24 hours.
2. Compound Treatment and Stimulation:
- Prepare a serial dilution of NCGC00242364 in assay buffer.
- Pre-incubate the cells with varying concentrations of NCGC00242364 for 20-30 minutes at room temperature.
- Prepare a solution of bovine TSH in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) at a concentration that elicits 80% of the maximal response (EC80).
- Add the TSH solution to the wells and incubate for 30-60 minutes at room temperature.
3. cAMP Detection (HTRF Assay):
- Following stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
- Briefly, add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
- Incubate the plate in the dark at room temperature for 60 minutes.
- Read the plate on an HTRF-compatible reader at excitation and emission wavelengths appropriate for the donor and acceptor fluorophores (e.g., 320 nm excitation, 620 nm and 665 nm emission).
- The HTRF ratio (665nm/620nm) is inversely proportional to the intracellular cAMP concentration.
4. Data Analysis:
- Calculate the percent inhibition for each concentration of NCGC00242364 relative to the TSH-stimulated control.
- Plot the percent inhibition against the log concentration of NCGC00242364 and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Mouse Model of Graves' Disease
This protocol outlines a method for evaluating the efficacy of NCGC00242364 in a mouse model of hyperthyroidism induced by either TRH or a stimulating anti-TSHR monoclonal antibody (M22).
1. Animals:
- Use female BALB/c mice, 8-12 weeks of age.
- Acclimatize the animals for at least one week before the start of the experiment.
- Provide food and water ad libitum.
2. Induction of Hyperthyroidism:
- TRH-Induced Model:
- Implant osmotic mini-pumps subcutaneously for the continuous delivery of Thyrotropin-Releasing Hormone (TRH) at a specified dose for 3-7 days.
- M22 Antibody-Induced Model:
- Administer a single intraperitoneal (i.p.) injection of the stimulating anti-TSHR monoclonal antibody M22.
3. NCGC00242364 Administration:
- Prepare NCGC00242364 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
- Administer NCGC00242364 to the treatment group of mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency.
- Administer vehicle alone to the control group.
4. Sample Collection and Analysis:
- At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding.
- Euthanize the mice and harvest the thyroid glands.
- Serum Free T4 Measurement:
- Separate the serum from the blood samples by centrifugation.
- Measure the concentration of free thyroxine (fT4) in the serum using a commercially available ELISA kit.
- Thyroid Gene Expression Analysis (qRT-PCR):
- Isolate total RNA from the thyroid glands using a suitable RNA extraction kit.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of thyroperoxidase (TPO) and the sodium-iodide symporter (NIS).
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
5. Data Analysis:
- Compare the mean serum fT4 levels and thyroid gene expression between the NCGC00242364-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
- Calculate the percent reduction in fT4 and gene expression in the treated group relative to the control group.
Conclusion
NCGC00242364 is a well-characterized, selective TSHR antagonist with demonstrated in vitro potency and in vivo efficacy in a mouse model of Graves' disease. Its ability to inhibit TSHR-mediated signaling makes it a valuable research tool for studying the pathophysiology of TSHR-related disorders and a promising lead compound for the development of novel therapeutics for Graves' disease. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of thyroid biology and drug discovery.
ML224: A Technical Guide to its Antagonistic Effects on cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML224 (also known as NCGC00242364 or ANTAG3) is a potent and selective small-molecule inverse agonist of the Thyroid-Stimulating Hormone Receptor (TSHR). As a key regulator of thyroid function, the TSHR, upon activation, initiates the canonical Gs-adenylyl cyclase-cAMP signaling cascade. By antagonizing this receptor, this compound effectively mitigates both basal and TSH-stimulated intracellular cyclic AMP (cAMP) production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in endocrinology, cell signaling, and drug discovery.
Introduction to this compound and the TSHR-cAMP Pathway
The Thyroid-Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of thyroid follicular cells. The binding of its endogenous ligand, TSH, triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the synthesis and release of thyroid hormones.
This compound has been identified as a selective inverse agonist of the TSHR.[1][2] Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist can reduce the basal, or constitutive, activity of the receptor in the absence of an agonist. Therefore, this compound not only competitively inhibits TSH-stimulated cAMP production but also reduces the inherent, ligand-independent signaling of the TSHR.[2]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized in various in vitro cellular assays. The following tables summarize the key quantitative data regarding its effect on cAMP signaling.
Table 1: Inhibitory Potency of this compound on TSH-Stimulated cAMP Production
| Parameter | Value | Cell Line | Notes |
| IC50 | 2.1 µM | Human Embryonic Kidney (HEK) 293 cells stably expressing TSHR | Inhibition of cAMP production stimulated by 1.8 nM bovine TSH.[3] |
| IC50 | 2.3 µM | Not Specified | Inhibition of TSH-stimulated cAMP production. |
Table 2: Inverse Agonist Activity of this compound on Basal cAMP Production
| Parameter | Value | Cell Line | Notes |
| IC50 | 6.0 µM | HEK-EM 293 cells stably expressing wild-type TSHR | Inhibition of basal (agonist-independent) cAMP production.[2] |
| % Inhibition | 58% | HEK-EM 293 cells stably expressing TSHR | Maximal inhibition of basal cAMP production at a concentration of 3.0 µM.[4] |
Table 3: Selectivity of this compound
| Receptor | IC50 | Cell Line | Notes |
| Luteinizing Hormone Receptor (LHR) | > 30 µM | HEK 293 cells | Demonstrates high selectivity for TSHR over other glycoprotein hormone receptors.[3] |
| Follicle-Stimulating Hormone Receptor (FSHR) | > 30 µM | HEK 293 cells | Demonstrates high selectivity for TSHR over other glycoprotein hormone receptors.[3] |
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric inverse agonist of the TSHR. It does not compete with TSH for binding to the orthosteric site on the receptor's extracellular domain. Instead, it is thought to bind to a pocket within the transmembrane domain of the receptor, stabilizing it in an inactive conformation. This prevents the Gs protein from coupling to the receptor, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cAMP.
Figure 1. this compound's inhibitory effect on the TSHR-cAMP signaling pathway.
Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization of this compound.[4]
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK-EM) 293 cells stably expressing the human TSH receptor.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain TSHR expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro cAMP Production Assay (ELISA-based)
This assay quantifies the inhibitory effect of this compound on both basal and TSH-stimulated cAMP accumulation in whole cells.
-
Cell Plating: Seed the HEK-293-TSHR cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Pre-incubation with this compound:
-
On the day of the experiment, aspirate the growth medium and wash the cells once with Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Add varying concentrations of this compound (prepared in HBSS/HEPES) to the wells. For TSH-stimulated conditions, this pre-incubation is typically for 20 minutes at 37°C. For basal conditions, the incubation is for 60 minutes.
-
-
Stimulation:
-
For TSH-stimulated cAMP production: After the pre-incubation period, add bovine TSH (to a final concentration, e.g., 1.8 nM, which represents the EC50 or EC80) and 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to the wells containing this compound. Incubate for an additional 40 minutes at 37°C.
-
For basal cAMP production: After the 60-minute incubation with this compound, add IBMX (1 mM final concentration) for the final 40 minutes of the incubation.
-
-
Cell Lysis: Aspirate the incubation medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., cAMP-Screen Direct™ System from Applied Biosystems).
-
cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a competitive Enzyme-Linked Immunosorbent Assay (ELISA)-based cAMP detection kit according to the manufacturer's protocol. The signal is typically read on a plate reader.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal generated. Construct dose-response curves and calculate IC50 values using non-linear regression analysis.
Figure 2. General experimental workflow for assessing this compound's effect on cAMP production.
Conclusion
This compound is a valuable pharmacological tool for the study of TSHR signaling and a promising lead compound for the development of therapeutics for TSHR-mediated diseases, such as Graves' disease. Its well-characterized inhibitory effect on the cAMP signaling pathway, coupled with its selectivity, makes it an ideal probe for dissecting the physiological and pathological roles of TSHR. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of cAMP signaling and thyroid biology.
References
- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A small molecule inverse agonist for the human thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Small Molecule Inverse Agonist for the Human Thyroid-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of ML224: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML224, a selective inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TSHR for conditions such as Graves' disease and other forms of hyperthyroidism. This document outlines the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its pharmacological data.
Introduction to this compound
This compound is a small molecule compound identified as a selective inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1] Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of this compound, it inhibits both the basal (constitutive) and the Thyroid-Stimulating Hormone (TSH)-induced activity of the TSHR.[1] This property makes this compound a valuable research tool for studying TSHR function and a potential therapeutic agent for diseases caused by TSHR overactivation, such as Graves' disease.[1]
Graves' disease is an autoimmune disorder characterized by the production of stimulating autoantibodies that continuously activate the TSHR, leading to hyperthyroidism.[1] this compound offers a targeted approach to managing this condition by directly inhibiting the overactive receptor.
Mechanism of Action and Signaling Pathway
The TSHR is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[1] Activation of the TSHR, either by TSH or stimulating autoantibodies, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, ultimately leading to the physiological effects of thyroid hormone production and release.
This compound, as an inverse agonist, binds to the TSHR and stabilizes it in an inactive conformation. This action prevents the Gαs-mediated activation of adenylyl cyclase, thereby reducing the production of cAMP.[1] This inhibition occurs at both the basal level of receptor activity and in the presence of stimulating ligands like TSH.[1]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound from in vitro pharmacological assays.
| Parameter | Value (µM) | Description |
| IC50 (TSH-stimulated cAMP production) | 2.3 | Concentration of this compound that inhibits 50% of the cAMP production stimulated by TSH.[1] |
| IC50 (Basal cAMP production) | 6.0 | Concentration of this compound that inhibits 50% of the basal (constitutive) cAMP production.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for TSHR Inverse Agonist Activity
This assay is used to quantify the intracellular cAMP levels in response to TSHR activation and inhibition by this compound.
Materials:
-
HEK293 cells stably expressing the human TSHR (HEK-TSHR)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Bovine TSH (bTSH)
-
This compound
-
HTRF cAMP Assay Kit (e.g., from Cisbio)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture HEK-TSHR cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 384-well white microplates at a density of 5,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of bTSH at a concentration that elicits 80% of the maximal response (EC80).
-
Assay for Inverse Agonist Activity (Basal Inhibition):
-
Remove the culture medium from the cells.
-
Add the serially diluted this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Assay for Antagonist Activity (TSH-Stimulated Inhibition):
-
Remove the culture medium from the cells.
-
Add the serially diluted this compound to the wells and incubate for 15 minutes at 37°C.
-
Add the EC80 concentration of bTSH to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and perform the HTRF cAMP detection according to the manufacturer's protocol. This typically involves adding a d2-labeled cAMP conjugate and a Europium cryptate-labeled anti-cAMP antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the 665/620 ratio and normalize the data.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Schild Analysis for Determining the Nature of Antagonism
Schild analysis is performed to determine if this compound acts as a competitive antagonist at the TSHR.
Materials:
-
Same as for the HTRF cAMP assay.
Procedure:
-
Generate TSH Dose-Response Curves:
-
Prepare serial dilutions of bTSH.
-
In the absence of this compound, generate a full dose-response curve for bTSH-stimulated cAMP production to determine its EC50.
-
-
Generate TSH Dose-Response Curves in the Presence of this compound:
-
Select several fixed concentrations of this compound.
-
For each fixed concentration of this compound, generate a full dose-response curve for bTSH.
-
-
Data Analysis:
-
Determine the EC50 of bTSH in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of this compound) / EC50 (in the absence of this compound).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. A slope of 1 indicates competitive antagonism. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical characterization of a TSHR inverse agonist like this compound.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for hyperthyroidism, particularly Graves' disease. Its mechanism as a selective TSHR inverse agonist offers a targeted approach to mitigating the effects of receptor overactivation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other TSHR-targeting compounds. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for ML224 in TSHR Antagonism Assays
These application notes provide a detailed protocol for determining the in vitro antagonist activity of ML224 on the Thyroid Stimulating Hormone Receptor (TSHR). The primary method focuses on the inhibition of TSH-stimulated cyclic adenosine monophosphate (cAMP) production in a recombinant cell line. An additional protocol for assessing the effect on inositol monophosphate (IP1) accumulation is also described, allowing for a comprehensive characterization of TSHR signaling antagonism.
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) central to thyroid gland function.[1] Upon binding of its endogenous ligand, TSH, the TSHR primarily couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cAMP.[2] The receptor can also couple to the Gq/11 alpha subunit, activating phospholipase C and resulting in the production of inositol phosphates.[3][4][5] this compound has been identified as a small molecule inverse agonist and antagonist of the TSHR, making it a valuable tool for studying TSHR signaling and a potential therapeutic lead for conditions like Graves' disease.[1][2][6][7] These protocols detail the in vitro assays used to characterize the antagonist properties of this compound.
Data Presentation
The antagonist activity of this compound on the TSHR is summarized in the table below. The data represents the half-maximal inhibitory concentration (IC50) against both TSH-stimulated and basal TSHR activity.
| Compound | Target | Assay Type | Parameter | Value (µM) |
| This compound | TSHR | cAMP Production | IC50 (TSH-stimulated) | 2.3[2] |
| This compound | TSHR | cAMP Production | IC50 (basal activity) | 6.0[2] |
Signaling Pathways
The TSH receptor can activate multiple downstream signaling pathways. The primary pathway involves Gs-mediated cAMP production, while a secondary pathway involves Gq-mediated IP1 accumulation.
Experimental Protocols
Protocol 1: TSHR Antagonism Assay using cAMP Detection
This protocol describes the determination of this compound's IC50 value by measuring the inhibition of TSH-stimulated cAMP production in HEK293 cells stably expressing the human TSHR. A common method for cAMP detection is Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing human TSHR (HEK-TSHR)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Bovine TSH (bTSH)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
White, solid-bottom 384-well or 1536-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of HTRF detection
Experimental Workflow:
References
- 1. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Effective Concentration of ML224 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224 is a selective small-molecule inverse agonist and antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). It is a valuable tool for in vitro studies aimed at understanding TSHR signaling and for the development of potential therapeutics for TSHR-mediated diseases, such as Graves' disease and other forms of hyperthyroidism. These application notes provide a comprehensive guide to using this compound in in vitro settings, including its effective concentration, mechanism of action, and detailed experimental protocols.
Mechanism of Action
The Thyroid Stimulating Hormone (TSH) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] The TSHR can also couple to the Gq/11α subunit, activating the phospholipase C (PLC) pathway, which results in the generation of inositol phosphates and an increase in intracellular calcium.[2][3][4] this compound acts as an inverse agonist by reducing the basal, ligand-independent activity of the TSHR and as a competitive antagonist by blocking TSH-stimulated signaling.[1]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in in vitro assays.
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| TSH-stimulated cAMP production | HTRF cAMP Assay | HEK293 cells stably expressing TSHR | 2.3 | [1] |
| Basal TSHR activity | HTRF cAMP Assay | HEK293 cells stably expressing TSHR | 6 | [1] |
| TSHR antagonism | Not specified | Not specified | 2.1 | [5] |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup.
Signaling Pathways and Experimental Workflows
TSHR Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the TSH receptor and the point of inhibition by this compound.
Caption: TSHR signaling pathways and inhibition by this compound.
Experimental Workflow for Determining this compound Activity
This diagram outlines a general workflow for characterizing the in vitro activity of this compound.
Caption: General experimental workflow for this compound characterization.
Experimental Protocols
Cell Culture
a) HEK293 cells stably expressing TSHR (HEK293-TSHR):
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B) to maintain TSHR expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
b) FRTL-5 cells (a rat thyroid follicular cell line):
-
Media: Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of six hormones and growth factors ("6H"): bovine TSH (1 mU/mL), insulin (10 µg/mL), hydrocortisone (10 nM), human transferrin (5 µg/mL), somatostatin (10 ng/mL), and glycyl-L-histidyl-L-lysine acetate (10 ng/mL).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: FRTL-5 cells are TSH-dependent for proliferation.[6][7] For experiments investigating the inhibitory effects of this compound, cells are typically deprived of TSH for a period before stimulation.
cAMP Measurement Assay (HTRF)
This protocol is adapted from the methods used in the initial characterization of this compound.[1]
Materials:
-
HEK293-TSHR or FRTL-5 cells
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES
-
3-isobutyl-1-methylxanthine (IBMX)
-
Bovine TSH (bTSH)
-
This compound
-
cAMP detection kit (e.g., HTRF-based kit)
-
White, opaque 384-well plates
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a density optimized for your cell line and incubate overnight.
-
TSH Deprivation (for FRTL-5 cells): If using FRTL-5 cells, replace the growth medium with a TSH-free medium 24-48 hours prior to the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of bTSH at a concentration that elicits a submaximal response (e.g., EC80).
-
Pre-incubation with this compound: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for 30 minutes at 37°C.
-
Stimulation: Add the bTSH solution to the wells (except for the basal control wells) and incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., HEK293-TSHR, FRTL-5)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the log concentration of this compound to determine the CC50 (half-maximal cytotoxic concentration).
Western Blot for Phospho-ERK
This protocol can be used to investigate the effect of this compound on TSH-stimulated ERK phosphorylation, a downstream signaling event of the Gq/PLC pathway.
Materials:
-
Cells of interest (e.g., FRTL-5)
-
Serum-free medium
-
bTSH
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with bTSH for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Schild Analysis for Competitive Antagonism
A Schild analysis is performed to determine if this compound acts as a competitive antagonist at the TSHR.[8][9][10]
Procedure:
-
Agonist Dose-Response Curves: Generate a dose-response curve for TSH in the absence of this compound.
-
Dose-Response Curves with Antagonist: Generate several TSH dose-response curves, each in the presence of a fixed concentration of this compound.
-
Determine EC50 Values: Calculate the EC50 value for TSH from each curve.
-
Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR) by dividing the EC50 of TSH in the presence of this compound by the EC50 of TSH in the absence of this compound.
-
Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Data Interpretation:
-
If the plot is linear with a slope not significantly different from 1, it indicates competitive antagonism.
-
The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).
-
Conclusion
This compound is a potent and selective inverse agonist/antagonist of the TSHR, making it a valuable research tool. The provided protocols offer a starting point for in vitro studies. It is essential to optimize the experimental conditions, including cell type, incubation times, and compound concentrations, to obtain reliable and reproducible results. Careful consideration of the downstream signaling pathways beyond cAMP will provide a more complete understanding of the biological effects of this compound.
References
- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gq Biased Small Molecule Active at the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. accegen.com [accegen.com]
- 7. FRTL-5 Cells [cytion.com]
- 8. Regulation of Inhibitors of Differentiation Family Proteins by Thyroid-Stimulating Hormone in FRTL-5 Thyroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ML224 Administration in Mouse Models of Thyroid Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML224 (also known as ANTAG3 or NCGC00242364) is a selective small-molecule antagonist of the thyroid-stimulating hormone receptor (TSHR).[1][2] The TSHR is a key player in the pathogenesis of various thyroid diseases, including Graves' disease and thyroid cancer.[1][3] In Graves' disease, autoantibodies continuously stimulate the TSHR, leading to hyperthyroidism. In thyroid cancer, TSHR signaling can promote tumor growth and proliferation.[4][5] These application notes provide detailed protocols for the administration of this compound in mouse models of thyroid disease, based on preclinical studies. While direct studies of this compound in thyroid cancer mouse models are not yet published, its mechanism of action suggests potential therapeutic applications that will be discussed.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study on this compound (referred to as ANTAG3 in the study) in a mouse model of hyperthyroidism.
Table 1: In Vivo Efficacy of this compound in a TRH-Induced Hyperthyroidism Mouse Model [1][2]
| Treatment Group | Serum Free T4 Reduction (%) | Sodium-Iodide Cotransporter (NIS) mRNA Reduction (%) | Thyroperoxidase (TPO) mRNA Reduction (%) |
| This compound | 44 | 75 | 83 |
Table 2: In Vivo Efficacy of this compound in a Thyroid-Stimulating Antibody (M22)-Induced Hyperthyroidism Mouse Model [1][2]
| Treatment Group | Serum Free T4 Reduction (%) | Sodium-Iodide Cotransporter (NIS) mRNA Reduction (%) | Thyroperoxidase (TPO) mRNA Reduction (%) |
| This compound | 38 | 73 | 40 |
Signaling Pathways
The TSH receptor is a G protein-coupled receptor that, upon activation by TSH, primarily activates the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[6][7] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in thyroid hormone synthesis and thyroid cell growth.[6][8] this compound, as a TSHR antagonist, blocks this signaling cascade.
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Model of Graves' Disease (Hyperthyroidism)
This protocol is based on a study using the TSHR antagonist ANTAG3 (this compound).[1][2]
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female)
-
Age: 8-10 weeks
2. Induction of Hyperthyroidism (Two Models):
-
Model A: TRH-Induced Hyperthyroidism:
-
Continuously administer thyrotropin-releasing hormone (TRH) using osmotic minipumps.
-
Pump specifications: Delivers 0.25 µL/hour for 3 days.
-
TRH concentration: To be determined based on desired level of TSH stimulation.
-
-
Model B: Antibody-Induced Hyperthyroidism:
-
Administer a single intraperitoneal (i.p.) injection of a thyroid-stimulating monoclonal antibody (e.g., M22).
-
Dosage: To be determined based on the specific antibody's potency.
-
3. This compound (ANTAG3) Preparation and Administration:
-
Formulation: Dissolve this compound in a vehicle suitable for in vivo administration (e.g., DMSO and polyethylene glycol). The original study does not specify the exact vehicle. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration Route: Continuous infusion via osmotic minipumps.
-
Dosage: The specific dosage of ANTAG3 was not detailed in the abstract, but a typical starting point for a novel small molecule in mice is in the range of 1-50 mg/kg/day. Dose-ranging studies are recommended.
-
Treatment Duration: 3 days.
4. Experimental Workflow:
5. Outcome Measures:
-
Primary:
-
Serum free T4 levels (measured by ELISA or radioimmunoassay).
-
-
Secondary:
-
mRNA levels of sodium-iodide symporter (NIS) and thyroperoxidase (TPO) in thyroid tissue (measured by qRT-PCR).
-
Protocol 2: Proposed Administration of this compound in a Mouse Model of Thyroid Cancer
This is a proposed protocol, as direct studies of this compound in thyroid cancer mouse models have not been identified. The design is based on standard practices in preclinical cancer research.
1. Animal Model:
-
Species: Mouse
-
Strain: Immunocompromised (e.g., NOD/SCID or athymic nude) for xenograft models, or a genetically engineered mouse model (GEMM) of thyroid cancer.
-
Xenograft Model:
-
Subcutaneously or orthotopically inject human thyroid cancer cells (e.g., BCPAP, 8505C) into the flank or thyroid gland of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
2. This compound Preparation and Administration:
-
Formulation: As described in Protocol 1.
-
Administration Route:
-
Intraperitoneal (i.p.) injection (e.g., once or twice daily).
-
Oral gavage.
-
Continuous infusion via osmotic minipumps for sustained exposure.
-
-
Dosage: A dose-escalation study (e.g., 10, 25, 50 mg/kg/day) is recommended to determine the maximum tolerated dose and optimal therapeutic dose.
-
Treatment Duration: Typically 2-4 weeks, or until tumors in the control group reach a predetermined endpoint size.
3. Experimental Workflow:
4. Outcome Measures:
-
Primary:
-
Tumor growth inhibition (measured by caliper measurements of tumor volume).
-
Tumor weight at the end of the study.
-
-
Secondary:
-
Metastasis assessment (e.g., through imaging or histological analysis of distant organs).
-
Pharmacodynamic markers in tumor tissue (e.g., downstream targets of the TSHR pathway).
-
Toxicity assessment (e.g., body weight changes, clinical signs of distress).
-
Conclusion
This compound has demonstrated efficacy in preclinical models of hyperthyroidism by effectively antagonizing the TSH receptor. The provided protocols offer a framework for its administration in such models. Furthermore, given the role of TSHR in thyroid cancer, the proposed protocol for a cancer model provides a starting point for investigating the potential of this compound as an anti-cancer therapeutic. As with any preclinical study, optimization of dosages, administration routes, and treatment schedules will be necessary for specific experimental contexts.
References
- 1. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Function and Clinical Role of Thyroid Stimulating Hormone Receptor in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of ML224 on Thyrocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for investigating the effects of ML224, a selective antagonist and inverse agonist of the thyroid-stimulating hormone receptor (TSHR), on thyrocyte function. This compound has an IC50 of 2.1 µM for TSHR antagonism and 6 µM for inverse agonism, making it a valuable tool for studying thyroid physiology and a potential therapeutic agent for hyperthyroidism.[1][2][3] The following protocols outline methods for cell culture, treatment, and subsequent analysis of key functional endpoints in thyrocytes, including cell viability, cyclic AMP production, gene expression of key thyroid-related genes, and thyroid hormone secretion.
Introduction
The thyroid gland, composed of follicular cells known as thyrocytes, is responsible for the synthesis and secretion of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). This process is tightly regulated by the thyroid-stimulating hormone (TSH) produced by the pituitary gland. TSH binds to the TSH receptor (TSHR), a G-protein coupled receptor on the surface of thyrocytes, initiating a signaling cascade that primarily involves the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This signaling pathway stimulates all steps of thyroid hormone synthesis and release.
This compound has been identified as a selective TSHR antagonist, effectively blocking the stimulatory effects of TSH.[1][4][5] Furthermore, it acts as an inverse agonist, capable of reducing the basal, ligand-independent activity of the TSHR.[2][3] These properties make this compound a compound of significant interest for research into thyroid disorders characterized by TSHR overactivation, such as Graves' disease. In vivo studies in mice have demonstrated that this compound can lower serum free T4 levels and decrease the expression of key thyroidal mRNAs, including thyroid peroxidase (TPO) and the sodium-iodide symporter (NIS).[1]
These application notes provide a comprehensive set of protocols to enable researchers to systematically study the in vitro effects of this compound on thyrocytes.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Thyrocyte Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 2.1 (IC50) | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on TSH-Stimulated cAMP Production (HTRF Assay)
| Treatment | cAMP Concentration (nM) | % Inhibition of TSH Response |
| Vehicle Control | N/A | |
| TSH (e.g., 10 mIU/mL) | 0 | |
| This compound (0.1 µM) + TSH | ||
| This compound (1 µM) + TSH | ||
| This compound (2.1 µM) + TSH | ||
| This compound (10 µM) + TSH | ||
| This compound (10 µM) alone | N/A |
Table 3: Effect of this compound on Gene Expression (RT-qPCR)
| Gene | Treatment | Fold Change vs. Vehicle Control |
| TSHR | Vehicle Control | 1 |
| This compound (2.1 µM) | ||
| NIS | Vehicle Control | 1 |
| TSH | ||
| This compound (2.1 µM) + TSH | ||
| TPO | Vehicle Control | 1 |
| TSH | ||
| This compound (2.1 µM) + TSH | ||
| TG | Vehicle Control | 1 |
| TSH | ||
| This compound (2.1 µM) + TSH |
Table 4: Effect of this compound on Thyroxine (T4) Secretion (ELISA)
| Treatment | T4 Concentration (ng/mL) | % Inhibition of TSH-Stimulated Secretion |
| Vehicle Control | N/A | |
| TSH (e.g., 10 mIU/mL) | 0 | |
| This compound (2.1 µM) + TSH | ||
| This compound (10 µM) + TSH |
Experimental Protocols
Thyrocyte Cell Culture
Materials:
-
Primary human thyrocytes or a suitable thyrocyte cell line (e.g., Nthy-ori 3-1, FRTL-5)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 5% fetal bovine serum, insulin, transferrin, somatostatin, hydrocortisone, and TSH for FRTL-5 cells)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture thyrocytes in complete medium in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells into appropriate plates (e.g., 96-well for viability assays, 24-well for hormone assays, 6-well for gene expression).
-
Allow cells to adhere and reach approximately 80% confluency before treatment.
-
For studies involving TSH stimulation, starve the cells of TSH for 24-48 hours prior to the experiment by using a medium without TSH.
Cell Viability Assay (MTT Assay)
Materials:
-
Thyrocytes cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed thyrocytes in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the culture medium and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
cAMP Measurement (HTRF Assay)
Materials:
-
Thyrocytes cultured in a 96-well plate (white, solid bottom)
-
This compound stock solution
-
TSH solution
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
-
Plate reader capable of HTRF measurement
Protocol:
-
Seed thyrocytes in a 96-well plate and starve of TSH for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of TSH (e.g., EC80) for 30 minutes. Include a control group with this compound alone to assess inverse agonism.
-
Lyse the cells and perform the cAMP HTRF assay according to the manufacturer's instructions.
-
Read the fluorescence on a compatible plate reader.
Gene Expression Analysis (RT-qPCR)
Materials:
-
Thyrocytes cultured in a 6-well plate
-
This compound stock solution
-
TSH solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (TSHR, NIS, TPO, TG) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed thyrocytes in 6-well plates and starve of TSH for 24 hours.
-
Treat cells with vehicle, TSH, or a combination of this compound and TSH for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Thyroxine (T4) Secretion Assay (ELISA)
Materials:
-
Thyrocytes cultured in a 24-well plate
-
This compound stock solution
-
TSH solution
-
Sodium iodide (NaI) solution
-
T4 ELISA kit
-
Microplate reader
Protocol:
-
Seed thyrocytes in 24-well plates and culture until confluent.
-
Wash the cells with a buffer and then incubate with a medium containing NaI (to provide the substrate for hormone synthesis) and the respective treatments (vehicle, TSH, this compound + TSH) for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of T4 in the supernatant using a T4 ELISA kit according to the manufacturer's protocol.
-
Normalize the T4 concentration to the total protein content of the cells in each well.
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on thyrocyte function.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring the IC50 of ML224 in a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ML224, a selective inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR), using a cyclic adenosine monophosphate (cAMP) assay. This compound inhibits the TSH-stimulated production of cAMP.[1][2] The methodologies described herein are essential for researchers studying TSHR signaling, inverse agonism, and the pharmacological characterization of small molecule modulators for conditions such as Graves' disease.[2][3]
Introduction
The Thyroid Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand TSH, primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] this compound has been identified as a selective TSHR inverse agonist, effectively reducing the basal activity of the receptor and inhibiting TSH-stimulated cAMP production.[1][2] Measuring the IC50 value of this compound is a critical step in quantifying its potency and understanding its therapeutic potential. This application note details a robust protocol for determining the IC50 of this compound in a cell-based cAMP assay.
Signaling Pathway of TSH Receptor and Inhibition by this compound
The binding of TSH to the TSHR triggers a conformational change in the receptor, leading to the activation of the Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. As an inverse agonist, this compound binds to the TSHR and promotes an inactive conformation, thereby reducing the basal level of cAMP signaling and antagonizing the stimulatory effect of TSH.
References
Troubleshooting & Optimization
ML224 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of ML224 in aqueous buffers for research applications.
Troubleshooting Guide: Overcoming this compound Solubility Challenges
Researchers may encounter precipitation when preparing this compound for aqueous-based experiments. This guide provides a systematic approach to addressing these issues.
Problem: Precipitate forms when diluting DMSO stock of this compound in aqueous buffer.
Root Cause Analysis and Solutions:
-
Final DMSO Concentration Too Low: this compound is poorly soluble in aqueous solutions. A certain percentage of DMSO is required to maintain its solubility.
-
Solution: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to keep this compound dissolved at the desired working concentration. While the optimal concentration may vary depending on the buffer and this compound concentration, a final DMSO concentration of 0.5% to 1% is often a good starting point. However, always check the DMSO tolerance of your specific cell line or assay, as concentrations above 0.5% can be toxic to some cells. For sensitive assays, aim for a final DMSO concentration of less than 0.1%.
-
-
Incorrect Mixing Procedure: The order and method of mixing can significantly impact the solubility of hydrophobic compounds.
-
Solution: Employ a stepwise dilution method. Instead of adding a small volume of concentrated this compound in DMSO directly to a large volume of aqueous buffer, first, dilute the this compound stock solution in an intermediate volume of buffer. It is also recommended to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
-
Buffer Composition and pH: The salt concentration and pH of the aqueous buffer can influence the solubility of this compound.
-
Solution: If precipitation persists, consider evaluating different buffer systems. While specific data for this compound in various buffers is limited, starting with commonly used buffers such as PBS, HBSS, or Tris is recommended. Ensure the pH of the buffer is stable and appropriate for your experiment.
-
-
Temperature Effects: Temperature can affect the solubility of chemical compounds.
-
Solution: Gently warming the aqueous buffer to 37°C before adding the this compound DMSO stock may help improve solubility. However, be cautious about the temperature stability of this compound and other components in your assay. Some sources suggest that for compounds with low aqueous solubility, brief warming in a 37°C water bath followed by vortexing or sonication can aid dissolution.
-
Experimental Workflow for Preparing this compound in Aqueous Buffer
Caption: Workflow for preparing this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO). This compound has a high solubility in DMSO, reported to be at least 17.05 mg/mL.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water, potentially causing precipitation.
Q3: Are aqueous solutions of this compound stable?
A3: Aqueous solutions of this compound are generally unstable and should be prepared fresh immediately before use.[1] Do not store aqueous dilutions of this compound for later use.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells. A DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal for sensitive assays. A vehicle control (buffer with the same final concentration of DMSO without this compound) should always be included in your experiments.
Q5: My this compound precipitated out of the aqueous buffer. Can I still use it?
A5: It is not recommended to use a solution that has a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate experimental results. Refer to the troubleshooting guide to resolve the solubility issue.
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | ≥ 17.05 mg/mL | 100% DMSO | [2] |
| IC₅₀ (TSHR inhibition) | 2.1 - 2.3 µM | - | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | - | Selleck Chemicals |
| Storage (DMSO Stock) | -20°C for 1 month, -80°C for 6 months | 100% DMSO | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 525.59 g/mol )
-
100% Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
In a sterile tube, add 999 µL of the pre-warmed cell culture medium.
-
While gently vortexing the medium, add the 1 µL of the 10 mM this compound stock solution. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared 10 µM this compound working solution immediately in your cell-based assay.
Signaling Pathway
This compound is an antagonist/inverse agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR). The TSHR can couple to both Gs and Gq proteins, leading to the activation of two distinct signaling pathways.
Caption: TSHR signaling pathways and the inhibitory action of this compound.
References
how to prevent ML224 precipitation in media
Welcome to the technical support center for ML224. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of this compound in aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to prevent and troubleshoot this problem.
Visual Troubleshooting Workflow
Below is a workflow diagram to help you navigate the troubleshooting process.
Caption: Troubleshooting workflow for preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in 100% dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Some sources indicate that solutions of this compound are unstable and should be prepared fresh.
Q3: My this compound stock solution appears to have crystals. What should I do?
A3: If you observe crystals in your stock solution, gently warm the vial to 37°C and vortex or sonicate until the crystals are fully dissolved before use.
Use in Cell Culture
Q4: How can I prevent this compound from precipitating when I add it to my cell culture media?
A4: To prevent precipitation, follow these steps:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
-
Use a high-concentration stock: This minimizes the volume of DMSO added to the media.
-
Rapid mixing: Add the this compound stock solution to the media while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
Serial dilutions: For very high final concentrations of this compound, consider performing serial dilutions in pre-warmed media.
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (v/v), as higher concentrations can be toxic to cells.
Q5: Does the type of cell culture media affect this compound solubility?
A5: While specific data on this compound solubility in different media types is limited, the composition of the media can influence the solubility of hydrophobic compounds. If you are experiencing precipitation, you could try a different media formulation. The presence of serum can also impact solubility.
Q6: Can the concentration of serum in the media affect this compound precipitation?
A6: Yes, serum proteins, such as albumin, can bind to hydrophobic compounds and increase their solubility in aqueous solutions. If you are working with low-serum or serum-free media and experiencing precipitation, consider whether your experimental design can tolerate a higher serum concentration.
Troubleshooting
Q7: I followed all the steps, but I still see a precipitate. What else can I do?
A7: If precipitation persists, consider the following:
-
Lower the final concentration: Your desired final concentration of this compound may be above its solubility limit in your specific media formulation. Try a lower concentration.
-
Brief sonication: After diluting the this compound stock in media, you can try a very brief sonication to aid in dissolution. However, be cautious as this can potentially damage media components.
-
Filter sterilization: If you are preparing a larger batch of media containing this compound, you can try to filter-sterilize the solution after dilution to remove any precipitate. Note that this will reduce the effective concentration of the compound.
Quantitative Data
The solubility of this compound is highly dependent on the solvent and the presence of other solutes. Below is a summary of available solubility data.
| Solvent/Medium | Solubility | Notes |
| DMSO | ≥ 17.05 mg/mL (≥ 32.4 mM)[1] | Recommended for stock solutions. |
| Aqueous Buffers | Low | Prone to precipitation. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Variable | Solubility is influenced by media components, pH, temperature, and serum concentration. Precise quantitative data is not readily available. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general method for preparing a working solution of this compound and adding it to a cell-based assay, such as a cAMP inhibition assay in CHO cells expressing the TSH receptor.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Calculate the amount of this compound powder needed. The molecular weight of this compound is 525.59 g/mol . To make 1 mL of a 10 mM stock, you will need 5.26 mg of this compound.
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, warm the tube briefly at 37°C.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
-
Prepare a Working Solution of this compound in Cell Culture Media:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM this compound, you will perform a 1:1000 dilution.
-
Place the pre-warmed media in a sterile tube.
-
While gently vortexing the media, add the appropriate volume of the 10 mM this compound stock solution drop-wise to the media. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of media.
-
Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration is 0.1%.
-
-
Treating Cells with this compound Working Solution:
-
Remove the existing media from your cell culture plate.
-
Add the freshly prepared this compound working solution to your cells.
-
Incubate for the desired period according to your experimental protocol.
-
Signaling Pathway Diagram
This compound is an antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor. The primary signaling pathway activated by TSH binding to TSHR involves the Gs alpha subunit, leading to the production of cyclic AMP (cAMP).
Caption: TSH Receptor signaling pathway and the inhibitory action of this compound.
References
troubleshooting inconsistent results with ML224
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML224, a selective Thyroid Stimulating Hormone Receptor (TSHR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). Its primary mechanism of action is to block the TSHR, thereby inhibiting the downstream signaling pathways typically activated by Thyroid Stimulating Hormone (TSH). This makes it a valuable tool for studying Graves' disease and other thyroid disorders.
Q2: My experimental results with this compound are inconsistent. What are the most common causes?
A2: The most common cause of inconsistent results with this compound is its limited stability in solution. It is highly recommended to prepare fresh solutions for each experiment or to use small, pre-packaged sizes. Other potential causes for variability include improper storage, incorrect solvent usage, and issues with the experimental assay itself, such as cell health and passage number.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For a stock solution, dissolve this compound in 100% DMSO. It is crucial to use anhydrous DMSO as water can promote degradation. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, solid this compound should be stored at -20°C. DMSO stock solutions can be stored at -20°C, but for no longer than one month. It is always best to prepare fresh solutions.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your assay is low (typically <0.5%) but sufficient to maintain solubility. You can try vortexing or sonicating the solution briefly to help redissolve the precipitate. Always prepare the working solution just before use.
Q5: What are the optimal concentrations of this compound to use in a cell-based assay?
A5: The optimal concentration will depend on the specific cell type and assay conditions. This compound has a reported IC50 of approximately 2.1 µM for TSHR inhibition. A good starting point for an antagonist dose-response curve would be to use a concentration range that brackets this IC50 value, for example, from 10 nM to 100 µM.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. This compound instability: The compound may be degrading over the course of the experiment. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Uneven cell seeding: Inconsistent cell numbers across wells. | 1. Prepare a fresh working solution of this compound immediately before adding it to the cells. 2. Use calibrated pipettes and ensure proper mixing of all solutions. 3. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. |
| No or weak antagonist effect observed | 1. Degraded this compound: The compound may have lost its activity due to improper storage or handling. 2. Suboptimal this compound concentration: The concentration used may be too low to effectively antagonize the TSHR. 3. High agonist concentration: The concentration of TSH or other agonist may be too high, overcoming the inhibitory effect of this compound. 4. Cellular issues: The cells may have a low expression of TSHR, or their response to agonists may be compromised. | 1. Use a fresh vial of this compound and prepare a new stock solution. 2. Perform a dose-response experiment with a wider concentration range of this compound. 3. Optimize the agonist concentration to be at or near the EC80 to provide a sufficient window for observing antagonism. 4. Check the expression of TSHR in your cell line and ensure the cells are healthy and within a low passage number. |
| High background signal in the assay | 1. Autofluorescence of this compound: The compound itself may be interfering with the assay readout. 2. DMSO concentration: High concentrations of DMSO can be toxic to cells and affect assay performance. 3. Assay reagents: Issues with the quality or preparation of assay buffers and detection reagents. | 1. Run a control with this compound in the absence of cells to check for autofluorescence. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. 3. Prepare all assay reagents fresh and according to the manufacturer's instructions. |
Experimental Protocols
Protocol: TSHR Antagonist (this compound) cAMP Inhibition Assay
This protocol describes a cell-based assay to measure the ability of this compound to inhibit TSH-induced cyclic AMP (cAMP) production in cells expressing the TSHR (e.g., HEK293-TSHR or CHO-TSHR cells).
Materials:
-
HEK293 or CHO cells stably expressing the human TSHR
-
Cell culture medium (e.g., DMEM or F-12) with 10% FBS and appropriate selection antibiotics
-
This compound
-
Anhydrous DMSO
-
Bovine TSH (or other TSHR agonist)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well or 96-well white opaque tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the TSHR-expressing cells into the assay plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations (e.g., from 10X to 100X the final desired concentrations).
-
-
Antagonist Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration) and a no-treatment control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of TSH in assay buffer at a concentration that will give an EC80 response (this should be determined in a prior experiment).
-
Add the TSH solution to all wells except for the no-treatment control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using your chosen cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and the no-treatment control (0% activity).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 39.0 mg/mL |
| Ethanol | ≥ 2.4 mg/mL with gentle warming |
Note: Due to the known instability of this compound in solution, quantitative stability data over time is highly dependent on the specific storage conditions (solvent, temperature, exposure to light and air). It is strongly recommended to prepare solutions fresh for each experiment.
Visualizations
TSHR Signaling Pathway
Caption: TSHR signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Antagonist Assay
Caption: Workflow for determining the IC50 of this compound in a cAMP inhibition assay.
Technical Support Center: Optimizing ML224 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML224, a selective Thyroid Stimulating Hormone Receptor (TSHR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute successful experiments for achieving maximum inhibition of TSHR activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR).[1] It functions as an inverse agonist, meaning it can inhibit both the basal (constitutive) activity of the receptor and the activity stimulated by TSH.[1][2] Its primary mechanism is to block the TSH-induced activation of the Gs alpha subunit, which in turn prevents the production of cyclic AMP (cAMP) by adenylyl cyclase.[1]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is consistently reported to be in the low micromolar range. Specifically, it has an IC50 of approximately 2.1 µM to 2.3 µM for inhibiting TSH-stimulated cAMP production.[1] For inhibiting basal TSHR activity, the IC50 is around 6 µM.[1]
Q3: Is this compound selective for the TSHR?
A3: Yes, this compound is highly selective for the TSHR over other closely related glycoprotein hormone receptors, such as the Luteinizing Hormone Receptor (LHR) and the Follicle-Stimulating Hormone Receptor (FSHR).
Q4: What are the best practices for preparing and storing this compound?
A4: this compound solutions are known to be unstable and should be prepared fresh for each experiment. It is soluble in DMSO. For storage, it is recommended to purchase small, pre-packaged sizes and to repackage upon receipt if necessary.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in animal models to study its effects on thyroid function.
Data Presentation
Table 1: Potency of this compound as a TSHR Antagonist
| Parameter | Value | Cell Line/System | Notes |
| IC50 (TSH-stimulated cAMP production) | ~2.3 µM | HEK293 cells expressing TSHR | Inhibition of Gs-mediated signaling.[1] |
| IC50 (Basal cAMP production) | ~6 µM | HEK293 cells expressing TSHR | Demonstrates inverse agonist activity.[1] |
| Selectivity | >10-fold | Compared to LHR and FSHR | Highly selective for TSHR. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for TSHR Inhibition via cAMP Assay
This protocol outlines the steps to determine the dose-response relationship of this compound and its IC50 value in a cell-based cAMP assay.
Materials:
-
HEK293 cell line stably expressing human TSHR (e.g., from Innoprot or eEnzyme).[3][4]
-
Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin).
-
This compound stock solution (in DMSO).
-
Recombinant human TSH (rhTSH).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
White or black opaque 96-well or 384-well plates suitable for luminescence or fluorescence detection.
-
Plate reader capable of measuring the output of the chosen cAMP assay.
Procedure:
-
Cell Culture and Plating:
-
Culture the TSHR-expressing HEK293 cells according to the supplier's recommendations.
-
The day before the assay, seed the cells into the appropriate microplate at a predetermined optimal density. Cell density should be optimized to ensure the cAMP signal is within the linear range of the assay kit.[5]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer or culture medium. The final concentrations should typically span a wide range (e.g., from 1 nM to 100 µM) to generate a complete dose-response curve.
-
Prepare a solution of rhTSH at a concentration that elicits a submaximal (EC80) response. This concentration needs to be determined in a separate agonist dose-response experiment.
-
Prepare a "no antagonist" control (vehicle, e.g., DMSO) and a "no agonist" control.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plates.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the rhTSH solution to all wells except the "no agonist" control.
-
Incubate for a specific time to allow for cAMP production (e.g., 30-60 minutes) at 37°C. This incubation time should be optimized for your specific cell line and assay conditions.
-
If your cAMP assay kit requires it, add a PDE inhibitor like IBMX during the stimulation step to prevent cAMP degradation.[5]
-
-
cAMP Detection:
-
Lyse the cells (if required by the assay kit) and proceed with the cAMP measurement according to the manufacturer's instructions.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the log of the this compound concentration against the measured response (e.g., luminescence, fluorescence).
-
Normalize the data with the "no antagonist" control as 100% activity and the "no agonist" control as 0% activity.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.[6]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile buffer/media. |
| Low or no inhibition by this compound | - Degraded this compound solution.- Incorrect TSH concentration.- Insufficient incubation time. | - Prepare fresh this compound solution for each experiment.- Verify the EC80 concentration of TSH.- Optimize the pre-incubation time with this compound and the TSH stimulation time. |
| High background signal (in "no agonist" control) | - High basal activity of TSHR.- Cell stress. | - As this compound is an inverse agonist, it should reduce basal signaling.[1] Ensure you are observing this effect.- Handle cells gently and ensure they are healthy and not over-confluent. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number.- Differences in reagent preparation.- Fluctuation in incubation times or temperatures. | - Use cells within a consistent passage number range.- Prepare fresh reagents for each experiment and ensure consistency.- Standardize all incubation steps. |
| Unexpected agonist activity of this compound | - Off-target effects at high concentrations.- Compound impurity. | - Test for agonist activity in the absence of TSH.- If agonist activity is observed, consider using a lower concentration range or purifying the compound.- Confirm the identity and purity of your this compound stock. |
Visualizations
Caption: TSHR Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound IC50 Determination.
Caption: Troubleshooting Logic for Inconsistent this compound Data.
References
- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid Stimulating Hormone Receptor Stable Cell Line | eEnzyme [eenzyme.com]
- 4. innoprot.com [innoprot.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
Technical Support Center: Investigating Potential Off-Target Effects of ML224
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of ML224, a selective Thyroid Stimulating Hormone Receptor (TSHR) antagonist, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), with a reported IC50 value of approximately 2.1 µM.[1] It has been shown to be selective for TSHR over other related glycoprotein hormone receptors, such as the Luteinizing Hormone (LH) receptor and the Follicle-Stimulating Hormone (FSH) receptor.
Q2: Has a comprehensive off-target profile, such as a kinome scan, been published for this compound?
A2: Based on publicly available information, a comprehensive off-target profile for this compound, including broad kinase screening (kinome scan), has not been published. Therefore, researchers should be vigilant for potential off-target activities in their experimental systems.
Q3: What are some common unexpected phenotypes that might suggest off-target effects of this compound?
A3: Unexpected phenotypes could include, but are not limited to:
-
Changes in cell proliferation or viability in cell lines not expressing TSHR.
-
Alterations in signaling pathways unrelated to the G-protein coupled receptor (GPCR) pathway associated with TSHR.
-
Activation or inhibition of kinases or phosphatases.
-
Morphological changes in cells that are inconsistent with TSHR antagonism.
Q4: What initial steps can I take to troubleshoot unexpected results when using this compound?
A4: If you observe unexpected effects, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and has been stored correctly, as solutions may be unstable.[1]
-
Dose-Response Curve: Perform a full dose-response experiment to see if the unexpected phenotype is dose-dependent.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. This should consist of a well-characterized TSHR antagonist and a negative control compound with a similar chemical scaffold but is inactive against TSHR, if available.
-
Cell Line Authentication: Verify the identity of your cell line and confirm the expression level of TSHR.
Troubleshooting Guides
Issue 1: Observing Effects in TSHR-Negative Cell Lines
If you observe a biological effect of this compound in a cell line that does not express TSHR, it is a strong indication of an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected effects in TSHR-negative cells.
Issue 2: Phenotype Inconsistent with TSHR Antagonism
You observe a cellular effect that cannot be explained by the inhibition of the TSHR signaling pathway (e.g., modulation of a kinase cascade).
Hypothetical Off-Target Kinase Interaction:
If this compound were to inhibit a hypothetical kinase, "Kinase X," it could lead to downstream effects unrelated to TSHR.
Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.
Quantitative Data Summary
Due to the lack of publicly available off-target screening data for this compound, this table summarizes its known primary activity. Researchers are encouraged to generate their own data for any suspected off-targets.
| Target | Assay Type | Species | IC50 | Reference |
| TSHR | cAMP Production Inhibition | Not Specified | ~2.1 µM | [1] |
| LHR | Not Specified | Not Specified | > 30 µM | - |
| FSHR | Not Specified | Not Specified | > 30 µM | - |
Experimental Protocols for Off-Target Identification
Should you need to investigate the off-target profile of this compound, the following are generalized protocols for commonly used methods.
Protocol 1: Kinase Profiling (e.g., KINOMEscan™)
This method assesses the binding of a compound to a large panel of kinases. It is a competition binding assay where the amount of test compound needed to displace a ligand from a kinase is measured.
Experimental Workflow:
Caption: General experimental workflow for a KINOMEscan™ assay.
Methodology:
-
Compound Submission: Provide this compound at a specified concentration and volume to a commercial vendor (e.g., Eurofins DiscoverX).
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. A known, tagged ligand that binds to the active site of the kinase is added. This compound is then introduced in competition.
-
Quantification: The amount of kinase-ligand binding is quantified, typically by qPCR of the DNA tag. A reduction in the signal indicates that this compound has displaced the ligand.
-
Primary Screen: this compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Hit Confirmation: Kinases showing significant inhibition are then selected for follow-up dose-response experiments to determine binding affinity (Kd) or IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of a specific protein of interest (the suspected on- or off-target) remaining in the supernatant using methods like Western Blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound is binding to and stabilizing the protein in the cellular environment.
For further inquiries, please contact our technical support team.
References
ML224 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of ML224, a selective TSH receptor (TSHR) antagonist. It also includes troubleshooting guides and frequently asked questions in a user-friendly format to assist with experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). Its primary mechanism of action is to block the signaling cascade initiated by the binding of Thyroid Stimulating Hormone (TSH) to its receptor. This inhibition prevents the downstream activation of pathways responsible for thyroid hormone production.
2. What are the recommended long-term storage conditions for solid this compound?
Solid this compound is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the compound as a powder at -20°C. One supplier suggests a shelf-life of up to 3 years at this temperature. For short-term storage, 0°C is also acceptable.
3. How should I prepare and store this compound stock solutions?
It is highly recommended to prepare fresh solutions of this compound for experiments, as solutions have been reported to be unstable. If storage of a stock solution is necessary, it should be prepared in a suitable solvent such as DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use volumes.
Recommended Storage for Stock Solutions:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
4. What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 17.05 mg/mL.
Stability and Storage Data
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20° |
ML224 Technical Support Center: Troubleshooting Degradation in Solution
Welcome to the technical support center for ML224, a selective antagonist of the Thyrotropin Receptor (TSHR). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: this compound solutions are known to be unstable and it is highly recommended to prepare solutions fresh for each experiment. Degradation can occur due to several factors, including hydrolysis, oxidation, or reaction with components in your solvent or experimental medium. Storage conditions such as temperature, light exposure, and the pH of the solution can also significantly impact the stability of the compound.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data in a wide range of solvents is not extensively published, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo applications, further dilution into aqueous buffers is necessary, and the stability in these aqueous solutions is limited. It is crucial to minimize the time this compound spends in aqueous environments before use.
Q3: How should I store this compound, both as a solid and in solution?
A3:
-
Solid Form: Store this compound powder at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and bring it to room temperature.
Q4: Can I use this compound in cell culture media? How stable is it?
A4: Yes, this compound can be used in cell culture media, but its stability will be limited. It is best practice to add the freshly diluted this compound solution to your cell culture medium immediately before treating the cells. Avoid pre-incubating this compound in media for extended periods.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound have not been extensively characterized in publicly available literature. A forced degradation study would be required to identify the major degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in bioassays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Always prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. |
| Solvent Effects | Ensure the final concentration of DMSO in your assay is consistent across all conditions and below a level that affects cell viability or assay performance (typically <0.5%). |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric or chromatographic method to confirm the concentration. |
| Assay Interference | Rule out any interference of this compound with your assay components (e.g., fluorescence quenching, enzyme inhibition). |
Issue 2: Precipitation of this compound in aqueous solutions.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in DMSO and then dilute it serially in your aqueous buffer or media with vigorous mixing. |
| Buffer Composition | The pH and composition of your aqueous buffer can affect solubility. Experiment with different buffer systems if precipitation persists. |
| Temperature Effects | Ensure that the final aqueous solution is at the appropriate temperature for your experiment, as solubility can be temperature-dependent. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining this compound |
| DMSO | 24 | >99% |
| PBS (pH 7.4) | 2 | 85% |
| PBS (pH 7.4) | 8 | 60% |
| Cell Culture Media + 10% FBS | 4 | 75% |
Table 2: Hypothetical Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature | Time (hours) | % Remaining this compound |
| 4°C | 8 | 90% |
| 25°C (Room Temp) | 8 | 60% |
| 37°C | 8 | 45% |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a given solution.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test solvent (e.g., PBS pH 7.4, cell culture media).
-
-
Incubation:
-
Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
Sample Analysis:
-
Immediately quench any further degradation by adding an equal volume of a strong solvent like acetonitrile or methanol.
-
Analyze the samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The HPLC method should be capable of separating this compound from its potential degradation products. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for small molecule analysis.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
TSH Receptor Signaling Pathway and this compound Inhibition
This compound acts as an antagonist at the TSH receptor, a G-protein coupled receptor (GPCR). Upon binding of TSH, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling pathways. This compound blocks this activation.
Caption: TSHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
The following workflow outlines the steps for conducting a stability study of this compound.
Caption: A typical experimental workflow for assessing the stability of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
Caption: A decision-making flowchart for troubleshooting this compound experiments.
impact of serum on ML224 activity in culture
Welcome to the technical support center for ML224, a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR). It functions by inhibiting the signal transduction pathways activated by the thyroid-stimulating hormone (TSH). This compound has been identified as an inverse agonist, meaning it can inhibit both the basal (agonist-independent) and TSH-stimulated activity of the receptor. Its primary effect is the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels, which is the main second messenger in the TSHR signaling cascade.
Q2: How does serum in the cell culture medium affect the activity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these proteins, particularly albumin. This protein binding reduces the free concentration of this compound available to interact with the TSHR on the cell surface. Consequently, a higher total concentration of this compound may be required to achieve the same level of receptor antagonism in the presence of serum compared to serum-free or low-serum conditions. This can manifest as an increase in the observed IC50 value of this compound.
Q3: Why is my observed IC50 for this compound higher than the reported values?
A3: A discrepancy between your observed IC50 and reported values (typically around 2.1 µM) can be due to several factors, with the presence of serum in your culture medium being a primary suspect. As explained in Q2, serum proteins can sequester this compound, reducing its effective concentration. Other factors could include differences in cell type, receptor expression levels, assay format (e.g., cAMP assay sensitivity), and specific experimental conditions. We recommend performing experiments in reduced-serum or serum-free media to establish a baseline IC50 for your specific system.
Q4: Can I perform my this compound experiments in serum-free medium?
A4: Yes, and it is often recommended for initial characterization of this compound activity to eliminate the confounding variable of serum protein binding. However, it is crucial to ensure that your cells remain viable and healthy in serum-free conditions for the duration of the experiment. If prolonged serum starvation is detrimental to your cells, consider using a reduced-serum medium (e.g., 0.5-2% serum) or a serum-free formulation supplemented with necessary growth factors.
Q5: How can I quantify the extent of this compound binding to serum proteins?
A5: Several biophysical techniques can be used to quantify the binding of small molecules to serum proteins. A common and accessible method is equilibrium dialysis. In this technique, a semi-permeable membrane separates a chamber containing this compound and serum proteins from a chamber with buffer. At equilibrium, the concentration of free this compound will be the same in both chambers, allowing for the calculation of the bound and unbound fractions. Fluorescence-based assays are also available as high-throughput methods to assess small molecule binding to human serum albumin (HSA).
Troubleshooting Guides
Issue 1: High variability in this compound potency (IC50) between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent serum concentration or lot-to-lot variability of serum. | Use a single, quality-controlled lot of serum for a series of experiments. If changing lots, re-validate the assay and establish a new baseline IC50. Ensure the final serum concentration in your assay wells is consistent across all experiments. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling. Monitor cell viability and morphology to ensure cells are healthy. |
| Inaccurate pipetting of this compound or other reagents. | Calibrate your pipettes regularly. Use low-retention pipette tips for small molecules. For serial dilutions, ensure thorough mixing between each step. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity. |
Issue 2: No significant antagonist activity observed for this compound.
| Possible Cause | Recommended Solution |
| High serum concentration masking this compound activity. | Reduce the serum concentration in your assay medium or switch to a serum-free medium. See the experimental protocol below for testing this compound activity at different serum concentrations. |
| Degradation of this compound. | This compound should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Low TSHR expression in the cell line. | Confirm TSHR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Problem with the assay readout (e.g., cAMP assay). | Run appropriate positive and negative controls for your assay. For a cAMP assay, a known adenylyl cyclase activator like forskolin can be used as a positive control to ensure the assay is working correctly. |
Data Presentation
Table 1: Hypothetical Impact of Fetal Bovine Serum (FBS) on this compound IC50 in a cAMP Assay
| FBS Concentration (%) | This compound IC50 (µM) | Fold Shift in IC50 (vs. 0% FBS) |
| 0 | 2.2 | 1.0 |
| 1 | 4.5 | 2.0 |
| 5 | 11.8 | 5.4 |
| 10 | 25.1 | 11.4 |
This table illustrates the expected trend of increasing IC50 with higher serum concentrations due to protein binding.
Table 2: Hypothetical Binding of this compound to Human Serum Albumin (HSA)
| Parameter | Value |
| Binding Affinity (Kd) | 5 µM |
| Percentage Bound (at 10 µM this compound, 4% HSA) | ~80% |
This table provides an example of quantitative data that can be obtained from serum protein binding assays.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Activity
Objective: To determine the IC50 of this compound in the presence of varying concentrations of fetal bovine serum (FBS).
Materials:
-
HEK293 cells stably expressing human TSHR (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Bovine TSH (bTSH)
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the TSHR-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Serum Starvation (Optional): If your cells tolerate it, replace the growth medium with serum-free medium 4-6 hours before the assay to reduce baseline signaling.
-
Preparation of Assay Media: Prepare different assay media containing 0%, 1%, 5%, and 10% FBS.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in each of the assay media.
-
Compound Incubation: Remove the medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.
-
TSH Stimulation: Add bTSH to all wells (except for the negative control) to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for the recommended time for your cAMP assay (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration for each serum condition and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: TSHR Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Investigating Serum Impact on this compound Activity.
Technical Support Center: Minimizing Variability in ML224-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing ML224, a selective thyroid-stimulating hormone receptor (TSHR) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that acts as a selective inverse agonist of the thyroid-stimulating hormone receptor (TSHR).[1] This means it not only blocks the binding of agonists like TSH but also reduces the basal, or constitutive, activity of the receptor.[1] Its primary application is in the study of conditions involving TSHR activation, such as Graves' disease.[1]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in inhibiting TSH-stimulated cyclic AMP (cAMP) production is approximately 2.1 to 2.3 µM.
Q3: What is the most critical handling instruction for this compound?
Solutions of this compound are unstable and should be prepared fresh for each experiment. It is not recommended to store this compound in solution for long periods. For powdered compound, storage at -20°C for up to three years is recommended.
Q4: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).
Q5: Why am I seeing a very small signal window in my inverse agonist assay?
Inverse agonist assays are often challenged by narrow signal windows. This is due to the low constitutive activity of many G-protein coupled receptors (GPCRs), including the TSHR. A small signal window can make it difficult to detect the inhibitory effects of compounds like this compound.
Q6: Could the serum in my cell culture medium be affecting my results?
Yes, components in fetal bovine serum (FBS) can bind to small molecule inhibitors, which may reduce the effective concentration of this compound in your assay and introduce variability. The impact of serum proteins on compound activity can vary between different small molecules.[2]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in cAMP or Luciferase Reporter Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent this compound Concentration | Prepare a fresh stock of this compound in DMSO for each experiment. When diluting to the final concentration, ensure thorough mixing. |
| Cell Health and Viability | Monitor cell viability using a method like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase and are not over-confluent. |
| Incubation Time Variability | Use a timer for all incubation steps and ensure consistent timing across all plates. |
Issue 2: Poor or No Inhibitory Effect of this compound
| Potential Cause | Recommended Solution |
| Degraded this compound | As this compound solutions are unstable, always prepare them fresh from a powdered stock stored at -20°C. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions. |
| Low Constitutive Receptor Activity | The inhibitory effect of an inverse agonist is dependent on the basal activity of the receptor. If the basal activity is too low, the effect of this compound may not be detectable. Consider using a cell line with higher TSHR expression or transiently transfecting cells to increase receptor density. |
| Assay Interference | Components of the assay, such as the cell culture medium or lysis buffer, may interfere with the detection method. Run appropriate controls, including a vehicle-only control and a positive control for inhibition. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Selective TSHR Inverse Agonist | [1] |
| IC50 (cAMP inhibition) | ~2.1 - 2.3 µM | |
| Solubility | DMSO | |
| Storage (Powder) | -20°C for up to 3 years | |
| Solution Stability | Unstable, prepare fresh |
Experimental Protocols
Key Experiment: In Vitro TSHR Inverse Agonist cAMP Assay
This protocol provides a general framework for assessing the inverse agonist activity of this compound in a TSHR-expressing cell line (e.g., HEK293-TSHR or CHO-TSHR).
Materials:
-
HEK293 cells stably expressing human TSHR (HEK-TSHR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Culture HEK-TSHR cells to ~80% confluency.
-
Harvest cells and prepare a single-cell suspension.
-
Seed cells in a 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle-only control (DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Workflow for an this compound inverse agonist cAMP assay.
Caption: A logical guide to troubleshooting high variability.
Caption: TSHR signaling pathway and this compound's point of inhibition.
References
Validation & Comparative
A Comparative Guide to TSHR Antagonists: ML224 vs. S37a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule thyroid-stimulating hormone receptor (TSHR) antagonists: ML224 (also known as ANTAG3) and S37a. The objective is to offer a clear, evidence-based resource for researchers and drug development professionals evaluating TSHR-targeted therapies, particularly for conditions like Graves' disease and Graves' orbitopathy.
Introduction to TSHR Antagonism
The thyroid-stimulating hormone receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a central role in regulating thyroid function.[1] In autoimmune conditions such as Graves' disease, stimulating autoantibodies chronically activate the TSHR, leading to hyperthyroidism and associated pathologies.[1] Small-molecule antagonists that can block TSHR activation represent a promising therapeutic strategy. This guide focuses on two such molecules, this compound and S37a, comparing their performance based on available experimental data.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and S37a based on published in vitro and in vivo studies.
| Parameter | This compound (ANTAG3) | S37a | Source(s) |
| Mechanism of Action | Inverse Agonist | Antagonist | [2][1] |
| Potency (IC50 vs. hTSHR) | 2.1 - 2.3 µM (TSH-stimulated cAMP) | ~20 µM (TSH-stimulated cAMP) | [2][3][4][5] |
| Potency (IC50 vs. mTSHR) | Not explicitly stated | 40 µM (TSH-stimulated cAMP) | [5] |
| Basal Activity Inhibition (IC50) | 6 µM | Inverse agonist at some CAMs | [2][2] |
| Selectivity (vs. LH/FSH Receptors) | IC50 > 30 µM | No effect on follitropin and lutropin receptors | [3][6][1] |
| Oral Bioavailability (Mouse) | In vivo activity demonstrated, but specific % not reported | 53% | [1][5] |
| In Vivo Efficacy | Lowered serum free T4 by 38-44% in mouse models | No toxicity and remarkable bioavailability in mice | [2][3][1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: TSHR signaling cascade via Gs and Gq pathways.
Caption: Workflow for TSHR antagonist cAMP assay.
Experimental Protocols
cAMP Accumulation Assay (for Gs Pathway)
This protocol is a generalized procedure for determining the inhibitory effect of TSHR antagonists on TSH-stimulated cAMP production.
1. Cell Culture and Seeding:
-
Culture HEK293 or CHO cells stably expressing the human TSHR in appropriate growth medium.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
Seed the cells into 96-well or 384-well white, solid-bottom assay plates at a pre-determined optimal density.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the TSHR antagonist (e.g., this compound or S37a) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Remove the culture medium from the cells and add the antagonist dilutions.
-
Pre-incubate the cells with the antagonist for 30 minutes at room temperature.
-
Prepare a solution of TSH or a stimulating antibody (e.g., M22) at a concentration that elicits 80% of the maximal response (EC80).
-
Add the TSH/TSAb solution to the wells containing the antagonist and incubate for 30-60 minutes at room temperature.
3. cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Add the detection reagents to the cell lysates.
-
Incubate as required by the assay kit protocol.
-
Read the plate on a compatible plate reader.
4. Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Phospho-ERK1/2 Assay (for Gq Pathway)
This protocol outlines a general method for assessing the effect of TSHR antagonists on the Gq-mediated pERK signaling pathway using an in-cell Western assay.
1. Cell Culture and Seeding:
-
Follow the same procedure as for the cAMP assay, seeding cells into 96-well or 384-well clear-bottom assay plates.
2. Serum Starvation and Treatment:
-
After 24 hours of incubation, replace the growth medium with a serum-free medium and incubate for an additional 4-6 hours to reduce basal pERK levels.
-
Pre-incubate the cells with serial dilutions of the TSHR antagonist for 30 minutes at 37°C.
-
Stimulate the cells with an EC80 concentration of TSH for 5-10 minutes at 37°C.
3. Cell Fixation and Permeabilization:
-
Quickly remove the stimulation medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 (permeabilization buffer).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the cells with a primary antibody against phospho-ERK1/2 (e.g., pT202/pY204) overnight at 4°C.
-
Wash the cells three times with permeabilization buffer.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, a total ERK1/2 antibody can be co-incubated or subsequently added.
5. Data Acquisition and Analysis:
-
Wash the cells to remove unbound secondary antibody.
-
Read the plate on a fluorescent plate reader or imaging system.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized signal against the log of the antagonist concentration and determine the IC50 value.
Conclusion
Both this compound and S37a are valuable tools for studying TSHR antagonism. This compound exhibits higher potency in vitro as an inverse agonist.[2] S37a, while having a higher IC50, demonstrates high selectivity and excellent oral bioavailability in preclinical models.[1][5] The choice between these compounds will depend on the specific research question, with this compound being a potent tool for in vitro studies and S37a showing promise for in vivo applications due to its favorable pharmacokinetic properties. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their therapeutic potential.
References
- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 3. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally bioavailable TSHR antagonist shows disease-modifying effects in models of Graves’ disease | BioWorld [bioworld.com]
- 5. glpbio.com [glpbio.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML224 and Other Small Molecule TSHR Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of ML224 (also known as ANTAG3 or NCGC00242364), a selective small molecule antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), with other notable small molecule inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for thyroid-related disorders, including Graves' disease and thyroid cancer.
The information presented herein is compiled from publicly available research data and is intended to provide an objective overview of the performance and characteristics of these compounds.
Introduction to TSHR and Small Molecule Inhibitors
The Thyroid Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a central role in regulating thyroid gland function.[1] Dysregulation of TSHR signaling is implicated in various pathologies, including hyperthyroidism in Graves' disease, where autoantibodies constitutively activate the receptor. Small molecule inhibitors of TSHR represent a promising therapeutic approach by offering a more targeted and potentially safer alternative to conventional treatments. These molecules typically act as allosteric modulators, binding to a site on the receptor distinct from the orthosteric site for TSH, thereby preventing or reducing receptor activation.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other selected small molecule TSHR inhibitors. The data is primarily based on cAMP (cyclic adenosine monophosphate) inhibition assays, a common method for assessing TSHR activity, as the receptor predominantly signals through the Gs-adenylyl cyclase pathway.
| Compound Name(s) | Target | Assay Type | Cell Line | IC50 Value | Reference |
| This compound (ANTAG3, NCGC00242364) | TSHR | cAMP Inhibition | HEK293 | 2.1 µM | [2] |
| VA-K-14 | TSHR | cAMP Inhibition | CHO | 12.3 µM | [3] |
| NCGC00229600 | TSHR | cAMP Inhibition (Inverse Agonist) | HEK-EM293 | Not specified as IC50, inhibits basal cAMP production | [4][5] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to block 50% of the TSH-stimulated response. Lower IC50 values indicate higher potency.
Mechanism of Action
This compound and the other small molecule inhibitors discussed here are allosteric modulators of the TSHR. This means they do not compete directly with TSH for binding at the orthosteric site. Instead, they bind to a different site on the receptor, inducing a conformational change that prevents the receptor from being activated by TSH or stimulating autoantibodies.[4][5]
Some of these compounds, like NCGC00229600, are further classified as "inverse agonists."[4][5] This means they not only block agonist-stimulated activity but also reduce the basal or constitutive activity of the receptor in the absence of an agonist.[4][5]
TSHR Signaling Pathways
The TSHR is known to couple to multiple G protein signaling pathways, leading to a diverse range of cellular responses. Understanding these pathways is crucial for characterizing the effects of TSHR inhibitors. The primary pathways include:
-
Gs Pathway: The canonical pathway where TSHR activation leads to the stimulation of adenylyl cyclase, production of cAMP, and activation of Protein Kinase A (PKA).
-
Gq/11 Pathway: TSHR can also couple to Gq/11, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
β-Arrestin Pathway: Like many GPCRs, TSHR can also signal through β-arrestins, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.
Below is a diagram illustrating these key signaling cascades.
TSHR Signaling Pathways
Experimental Protocols
Representative Protocol: TSHR cAMP Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of small molecules on TSHR-mediated cAMP production in a cell-based assay.
1. Cell Culture and Plating:
- Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR are cultured in appropriate media (e.g., DMEM or F12) supplemented with fetal bovine serum and antibiotics.
- Cells are harvested and seeded into 96- or 384-well white, solid-bottom assay plates at a predetermined density.
- Plates are incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Serial dilutions of the test compounds (e.g., this compound) are prepared in a suitable solvent (e.g., DMSO) and then diluted in assay buffer.
- The cell culture medium is removed from the assay plates and replaced with the compound dilutions.
- Plates are pre-incubated with the compounds for a specified time (e.g., 30 minutes) at 37°C.
3. TSH Stimulation:
- A solution of bovine TSH (bTSH) at a concentration that elicits a submaximal response (e.g., EC80) is prepared in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- The TSH solution is added to the wells containing the cells and compounds.
- The plates are incubated for a further period (e.g., 30-60 minutes) at 37°C.
4. cAMP Measurement:
- Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based reporter gene assay.
- The signal is read on a plate reader compatible with the chosen detection method.
5. Data Analysis:
- The raw data is normalized to the positive (TSH alone) and negative (vehicle) controls.
- The percentage of inhibition for each compound concentration is calculated.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Experimental Workflow
The discovery and characterization of novel TSHR inhibitors often follow a high-throughput screening (HTS) workflow. This systematic process allows for the rapid screening of large compound libraries to identify potential "hits."
HTS Workflow for TSHR Inhibitors
Conclusion
This compound is a potent and selective small molecule antagonist of the TSHR, demonstrating significant inhibitory activity in the low micromolar range. Its allosteric mechanism of action makes it a valuable tool for studying TSHR signaling and a promising lead compound for the development of novel therapeutics for TSHR-mediated diseases. This guide provides a foundational comparison to aid researchers in the selection and application of small molecule TSHR inhibitors for their specific research needs. Further investigation into the in vivo efficacy and safety profiles of these compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antagonistic Profile of ML224: A Comparative Guide for TSHR-Targeted Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Thyroid Stimulating Hormone Receptor (TSHR) inverse agonist, ML224, with other notable small molecule antagonists. This report synthesizes key experimental data, details the methodologies for validation, and visualizes the underlying biological pathways and experimental workflows to support informed decisions in thyroid disease research and drug development.
Executive Summary
The Thyroid Stimulating Hormone Receptor (TSHR) is a well-established therapeutic target for Graves' disease, a common cause of hyperthyroidism. The discovery of small molecule antagonists and inverse agonists for the TSHR represents a promising avenue for the development of orally bioavailable therapeutics. This compound has emerged as a selective TSHR inverse agonist, demonstrating inhibition of both basal and TSH-stimulated adenylyl cyclase activity. This guide provides a head-to-head comparison of this compound with other TSHR antagonists, namely ANTAG3, NIDDK/CEB-52, and VA-K-14, based on their reported antagonistic potencies. Furthermore, detailed experimental protocols for assessing TSHR antagonism and visualizations of the relevant signaling pathways are presented to provide a comprehensive resource for researchers in the field.
Data Presentation: Comparative Antagonistic Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its comparators against TSHR activity. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Human TSHR | TSH-stimulated cAMP production | 2.3 | [1] |
| Human TSHR | Basal cAMP production | 6 | [1] | |
| ANTAG3 | Human TSHR | TSH-stimulated signaling | ~1-10 (micromolar range) | [2] |
| NIDDK/CEB-52 | Human TSHR | TSH-stimulated cAMP production | 4.2 | [3] |
| VA-K-14 | Human TSHR | TSH-stimulated luciferase activity | 12.3 | [2][4] |
Experimental Protocols
The validation of the antagonistic activity of compounds like this compound typically involves cell-based assays that measure the inhibition of TSHR-mediated signaling. A widely used method is the Cyclic AMP (cAMP) Response Element (CRE) luciferase reporter assay.
CHO-CRE Luciferase Reporter Assay for TSHR Antagonism
This assay utilizes a Chinese Hamster Ovary (CHO) cell line stably co-expressing the human TSHR and a luciferase reporter gene under the control of a CRE promoter.
Principle: Activation of the TSHR by an agonist (e.g., TSH) leads to the activation of the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase to produce cAMP. The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE promoter, driving the expression of the luciferase reporter gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of TSHR activation. Antagonists will inhibit this process, leading to a decrease in the luminescent signal.
Detailed Protocol:
-
Cell Culture: CHO cells stably expressing the human TSHR and a CRE-luciferase reporter are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and appropriate selection antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 384-well white, clear-bottom assay plates at a density of approximately 15,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: Test compounds (e.g., this compound and alternatives) are serially diluted to the desired concentrations. A small volume of the diluted compounds is added to the respective wells. The plates are then incubated for a defined period (e.g., 1 hour) at 37°C.
-
Agonist Stimulation: A solution of bovine TSH at a concentration that elicits a submaximal response (e.g., EC80) is added to all wells except for the negative control wells.
-
Incubation: The plates are incubated for a further period (e.g., 5 hours) at 37°C to allow for agonist stimulation and luciferase gene expression.
-
Lysis and Luminescence Detection: A luciferase assay reagent (e.g., Bright-Glo™) is added to each well to lyse the cells and provide the substrate for the luciferase enzyme. After a short incubation at room temperature to stabilize the luminescent signal, the plates are read on a luminometer.
-
Data Analysis: The luminescence data is analyzed to determine the percent inhibition of the TSH-stimulated signal for each compound concentration. IC50 values are then calculated using a suitable non-linear regression model. A secondary screen against forskolin, a direct activator of adenylyl cyclase, is often performed to confirm that the antagonist activity is specific to the TSHR and not downstream in the signaling pathway.[2][4]
Mandatory Visualization
TSHR Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the Thyroid Stimulating Hormone Receptor.
Caption: TSHR Signaling Cascade.
Experimental Workflow for TSHR Antagonist Screening
The diagram below outlines the typical workflow for a high-throughput screening campaign to identify TSHR antagonists.
Caption: High-Throughput Screening Workflow.
References
- 1. TSH receptor monoclonal antibodies with agonist, antagonist, and inverse agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Low-Molecular-Weight Antagonist for the Human Thyrotropin Receptor with Therapeutic Potential for Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML224 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ML224, a selective antagonist of the Thyroid Stimulating Hormone Receptor (TSHR), with other G-Protein Coupled Receptors (GPCRs). The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for their studies.
Summary of this compound Selectivity
This compound has been identified as a potent and selective small-molecule antagonist of the TSHR.[1] Its selectivity has been primarily evaluated against the closely related glycoprotein hormone receptors, the Luteinizing Hormone Receptor (LHR) and the Follicle-Stimulating Hormone Receptor (FSHR).
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound against TSHR, LHR, and FSHR. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the receptor's response to its endogenous ligand.
| Receptor | Ligand Used for Stimulation | This compound IC50 (µM) | Fold Selectivity vs. TSHR |
| TSHR | Bovine TSH (1.8 nM) | 2.1 - 2.3 | 1 |
| LHR | Luteinizing Hormone (1 nM) | > 30 | > 14 |
| FSHR | Follicle-Stimulating Hormone (1 nM) | > 30 | > 14 |
Data compiled from multiple sources.
TSH Receptor Signaling Pathway
The primary signaling pathway activated by the TSH receptor upon binding of TSH involves the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). TSHR can also couple to the Gq/11 pathway, activating Phospholipase C (PLC). This compound acts as an antagonist, inhibiting these downstream signaling events.
References
Head-to-Head Comparison: ML224 vs. VA-K-14 in Targeting the Thyroid Stimulating Hormone Receptor
For Immediate Release:
October 29, 2025 - In the landscape of endocrine research and drug development, the thyroid stimulating hormone receptor (TSHR) remains a critical target for therapeutic intervention in diseases such as Graves' disease and other thyroid-related autoimmune disorders. This guide provides a detailed head-to-head comparison of two small molecule TSHR antagonists, ML224 and VA-K-14, summarizing their known biochemical and pharmacological properties based on currently available data.
This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison to aid in the evaluation and selection of these compounds for further investigation. The guide presents a summary of quantitative data, details of experimental protocols where available, and visualizations of relevant biological pathways and workflows.
Executive Summary
Both this compound and VA-K-14 are allosteric antagonists of the TSHR, inhibiting its activation by thyroid-stimulating hormone (TSH). Based on the available in vitro data, this compound demonstrates a higher potency in inhibiting TSH-stimulated cyclic adenosine monophosphate (cAMP) production compared to VA-K-14. Furthermore, this compound has been characterized as an inverse agonist, capable of reducing the basal, ligand-independent activity of the TSHR. In terms of selectivity, both compounds show a preference for TSHR over other glycoprotein hormone receptors, though this compound appears to have a slightly better selectivity profile. It is important to note that a direct, side-by-side experimental comparison under identical conditions has not been reported in the literature, and data for other signaling pathways, such as Gq/11-mediated IP1 accumulation and β-arrestin recruitment, are not available for a comprehensive evaluation.
Data Presentation
The following tables summarize the available quantitative data for this compound and VA-K-14. All data is derived from in vitro studies.
Table 1: In Vitro Potency of this compound and VA-K-14
| Parameter | This compound | VA-K-14 |
| TSHR Antagonism (cAMP Inhibition) | IC₅₀ = 2.1 - 2.3 µM[1][2] | IC₅₀ = 12.3 µM[2][3] |
| TSHR Inverse Agonism (Basal cAMP Inhibition) | IC₅₀ = 6 µM[4] | Not Reported |
Table 2: Selectivity Profile
| Target | This compound (IC₅₀) | VA-K-14 (% Inhibition @ 10 µM) |
| Follicle-Stimulating Hormone Receptor (FSHR) | > 30 µM[1] | ~10-15% |
| Luteinizing Hormone Receptor (LHR) | > 30 µM[1] | ~10-15% |
Mechanism of Action and Signaling Pathways
The TSHR is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the Gαs and Gαq/11 pathways. Upon activation by TSH, Gαs stimulates adenylyl cyclase, leading to the production of cAMP. The Gαq/11 pathway activation results in the stimulation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and IP1 (a stable metabolite of IP3). Both this compound and VA-K-14 are known to inhibit the Gαs-cAMP pathway. Their effects on the Gαq/11 pathway have not been reported.
Caption: TSH Receptor Signaling Pathways and Points of Inhibition.
Experimental Protocols
While detailed, directly comparable protocols for the determination of all reported values are not available in a single source, the following outlines the general methodologies employed in the characterization of TSHR antagonists.
cAMP Inhibition Assay (General Protocol)
This assay is the most common method for evaluating the potency of TSHR antagonists.
-
Cell Culture: A stable cell line expressing the human TSHR, such as HEK293 or CHO cells, is cultured under standard conditions.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and incubated.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound or VA-K-14).
-
Agonist Stimulation: A fixed concentration of TSH (typically at its EC₈₀) is added to the wells to stimulate the TSHR.
-
cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or other immunoassay principles.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.
Caption: General Experimental Workflow for cAMP Inhibition Assay.
Selectivity Assays
To determine the selectivity of the antagonists, similar cAMP inhibition assays are performed using cell lines that express other glycoprotein hormone receptors, such as the FSHR and LHR. The potency of the compounds against these receptors is then compared to their potency against the TSHR.
Discussion and Future Directions
For a more complete understanding of their pharmacological profiles, future studies should aim to:
-
Directly compare this compound and VA-K-14 in a panel of in vitro assays under identical experimental conditions.
-
Determine the binding affinities (Kd) of both compounds for the TSHR.
-
Evaluate their effects on the Gq/11-IP1 signaling pathway and β-arrestin recruitment to assess any potential for biased antagonism.
-
Conduct in vivo studies in animal models of Graves' disease to compare their efficacy and pharmacokinetic/pharmacodynamic properties.
Such data would be invaluable for the research and drug development community in advancing novel therapeutics for TSHR-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Selectivity of ML224 in New Cell Models: A Comparative Guide
For researchers venturing into new cellular contexts, rigorously validating the selectivity of a chemical probe is paramount to ensure that observed phenotypes are a direct result of on-target activity. This guide provides a framework for confirming the selectivity of ML224, a known antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR), in novel cell models. It compares this compound with other modulators and offers detailed protocols for essential validation experiments.
This compound: A Profile of a TSHR Antagonist
This compound (also known as NCGC00242364 or ANTAG3) is a small molecule identified as a selective antagonist and inverse agonist of the TSHR. It effectively inhibits TSH-stimulated cyclic AMP (cAMP) production, the primary signaling pathway downstream of TSHR activation. Its utility has been demonstrated in vitro and in animal models, making it a valuable tool for studying TSHR biology and a potential starting point for therapeutic development for conditions like Graves' disease.
| Property | Description | Source |
| Target | Thyroid-Stimulating Hormone Receptor (TSHR) | |
| Mechanism of Action | Antagonist and Inverse Agonist | |
| Reported IC50 | ~2.1 - 2.3 µM for TSH-stimulated cAMP production | |
| Inverse Agonist IC50 | ~6 µM for basal cAMP production | |
| Primary Use | Research tool for studying Graves' disease and other thyroid disorders |
Comparative Analysis of TSHR Antagonists
While this compound is a well-characterized TSHR antagonist, other molecules with similar mechanisms have been developed. A direct, head-to-head comparison of potency and selectivity in the same study is often unavailable in public literature. The following table summarizes data on this compound and an alternative, emphasizing the importance of in-house validation.
| Compound | Target(s) | Reported IC50 (TSHR) | Selectivity Notes |
| This compound (ANTAG3) | TSHR | 2.1 µM | >30 µM for Luteinizing Hormone Receptor (LHR) and Follicle-Stimulating Hormone Receptor (FSHR), demonstrating high selectivity against closely related glycoprotein hormone receptors. |
| SYD5115 | TSHR | 48 nM (rat), 62 nM (human) | Potent and selective antagonist. |
Note: IC50 values are highly dependent on assay conditions and cell types and should be used as a reference. Direct comparison requires testing in the same experimental setup.
Validating this compound Selectivity: An Experimental Workflow
Confirming selectivity in a new cell model is a multi-step process. It begins with confirming on-target engagement and functional inhibition, followed by crucial counter-screens to rule out off-target effects and non-specific cytotoxicity.
Caption: Experimental workflow for confirming this compound selectivity in a new cell model.
TSHR Signaling Pathway
This compound exerts its effect by blocking the primary signaling cascade initiated by TSH binding to its receptor. This pathway involves the G-protein Gs, which activates adenylyl cyclase to produce the second messenger cAMP. Understanding this pathway is key to designing appropriate functional assays.
Validating the In Vivo Efficacy of ML224 in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of ML224, a novel small molecule antagonist of the thyroid-stimulating hormone receptor (TSHR), against alternative treatment modalities for hyperthyroidism. The information presented is based on available preclinical experimental data, intended to assist researchers and drug development professionals in evaluating its therapeutic potential.
Overview of this compound (NCGC00242364/ANTAG3)
This compound, also identified as NCGC00242364 and ANTAG3, is a selective antagonist and inverse agonist of the TSHR. Its mechanism of action involves the inhibition of TSH-stimulated cyclic adenosine monophosphate (cAMP) production, a key step in thyroid hormone synthesis and release.[1] This targeted action makes this compound a promising candidate for treating hyperthyroidism, particularly in autoimmune conditions like Graves' disease.
In Vivo Efficacy of this compound
Preclinical studies in mouse models of hyperthyroidism have demonstrated the in vivo efficacy of this compound. The compound has been shown to significantly reduce thyroid hormone levels and the expression of genes crucial for thyroid hormone synthesis.
Summary of Quantitative Data
The following table summarizes the key findings from a study evaluating the efficacy of this compound (referred to as ANTAG3 in the publication) in two distinct mouse models of hyperthyroidism.[2][3]
| Animal Model | Treatment Group | Key Efficacy Endpoint | Result |
| TRH-Induced Hyperthyroidism | ANTAG3 (2 mg/mouse/day for 3 days) | Reduction in serum free T4 | 44% decrease |
| Reduction in Sodium-Iodide Symporter (NIS) mRNA | 75% decrease | ||
| Reduction in Thyroperoxidase (TPO) mRNA | 83% decrease | ||
| M22 Antibody-Induced Hyperthyroidism (Graves' Disease Model) | ANTAG3 (2 mg/mouse/day for 3 days) | Reduction in serum free T4 | 38% decrease |
| Reduction in Sodium-Iodide Symporter (NIS) mRNA | 73% decrease | ||
| Reduction in Thyroperoxidase (TPO) mRNA | 40% decrease |
Comparison with Standard of Care: Thionamides
The primary medical therapy for hyperthyroidism involves thionamides, such as methimazole and propylthiouracil (PTU). These drugs act by inhibiting thyroperoxidase (TPO), a key enzyme in the synthesis of thyroid hormones.
Due to a lack of direct head-to-head in vivo comparative studies between this compound and thionamides in the same animal model, a direct quantitative comparison is not feasible. However, a qualitative comparison based on their mechanism of action and available data is presented below.
| Feature | This compound (TSHR Antagonist) | Methimazole (Thionamide) |
| Mechanism of Action | Blocks TSH receptor activation, preventing the initiation of the signaling cascade for thyroid hormone production. | Inhibits the function of thyroperoxidase (TPO), an enzyme essential for thyroid hormone synthesis. |
| Site of Action | Thyroid-stimulating hormone receptor (TSHR) on the surface of thyroid follicular cells. | Thyroperoxidase (TPO) enzyme within the thyroid follicular cells. |
| Reported In Vivo Efficacy (Mouse Models) | Significant reduction in serum free T4 and TPO/NIS mRNA levels.[2][3] | Well-established efficacy in reducing thyroid hormone levels in various animal models and humans. |
Experimental Protocols
In Vivo Efficacy Study of this compound (ANTAG3)[2][3]
-
Animal Model: Female BALB/c mice.
-
Induction of Hyperthyroidism:
-
Model 1 (TRH-induced): Continuous administration of thyrotropin-releasing hormone (TRH) to stimulate endogenous TSH production.
-
Model 2 (Graves' Disease): Single administration of M22, a monoclonal thyroid-stimulating antibody that mimics the action of autoantibodies in Graves' disease.
-
-
Drug Administration:
-
Compound: ANTAG3 (this compound).
-
Dosage: 2 mg/mouse/day.
-
Route: Continuous intraperitoneal infusion via osmotic pumps.
-
-
Duration of Study: 3 days.
-
Outcome Measures:
-
Serum free thyroxine (T4) levels.
-
mRNA levels of sodium-iodide symporter (NIS) and thyroperoxidase (TPO) in the thyroid gland, quantified by real-time PCR.
-
Visualizing the Mechanisms
Signaling Pathway of TSHR and the Action of this compound
References
- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ML224 in Primary Cell Cultures: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule ML224, a selective thyroid-stimulating hormone receptor (TSHR) antagonist, with other alternatives. It includes supporting experimental data from literature, detailed protocols for specificity assessment in primary cell cultures, and visualizations of key signaling pathways and experimental workflows.
This compound (also known as NCGC00242364 or ANTAG3) has emerged as a valuable chemical probe for studying the physiology and pathophysiology of the TSHR. It acts as a selective inverse agonist, inhibiting the basal and TSH-stimulated production of cyclic AMP (cAMP)[1][2]. Understanding its specificity is paramount for the accurate interpretation of experimental results, particularly in the more physiologically relevant context of primary cell cultures. Primary cells, derived directly from tissues, are known to better recapitulate the in vivo state compared to immortalized cell lines[3].
Quantitative Comparison of TSHR Antagonists
The following table summarizes the potency of this compound and alternative small molecule TSHR antagonists. The data is compiled from various studies, primarily utilizing cell-based assays with engineered cell lines expressing the target receptors. It is important to note that potency can vary depending on the assay system and cell type used.
| Compound Name | Alias(es) | Primary Target | Potency (IC50) | Selectivity Notes | Reference(s) |
| This compound | NCGC00242364, ANTAG3 | TSHR | 2.1 - 2.3 µM | >20-fold selective over LHR and FSHR.[1][4][5] | [1][4][5] |
| NIDDK/CEB-52 | Compound 52 | TSHR | 4.2 µM | Selective TSHR antagonist.[1][2] | [1][2] |
| Org 274179-0 | TSHR | pIC50 = 5.03 | Allosteric antagonist.[2][6] | [2][6] | |
| VA-K-14 | TSHR | 12.3 µM | Shows minor inhibition of FSHR and LHR at high concentrations.[7] | [7] | |
| SYD5115 | TSHR | 48 nM (rat), 62 nM (human) | Orally bioavailable antagonist.[2] | [2] | |
| NCGC00229600 | TSHR | Inhibits 53% of basal cAMP at 30 µM | Allosteric inverse agonist.[2] | [2] | |
| NCGC00161856 | TSHR | 3.0 µM | First small-molecule TSHR inverse agonist.[2] | [2] |
Signaling Pathways and Experimental Workflows
To effectively assess the specificity of this compound, it is crucial to understand the TSHR signaling cascade and the experimental designs used to probe its modulation.
The diagram above illustrates the primary signaling pathways activated by the Thyroid-Stimulating Hormone Receptor (TSHR). Upon TSH binding, the receptor activates G proteins, predominantly Gαs and Gαq[8][9]. Gαs stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA) and leads to the phosphorylation of transcription factors like CREB, ultimately regulating the expression of thyroid-specific genes such as thyroperoxidase (TPO), sodium-iodide symporter (NIS), and thyroglobulin (Tg)[3][9]. The Gαq pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium[8]. This compound, as an inverse agonist, inhibits these downstream signaling events.
References
- 1. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of ML224
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of ML224, a selective TSH Receptor (TSHR) antagonist. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
This compound Chemical and Safety Data
To facilitate safe handling and disposal, key quantitative and safety information for this compound has been summarized below. This data is compiled from safety data sheets (SDS) and chemical properties information.
| Parameter | Value | Reference |
| CAS Number | 1338824-21-7 | [1] |
| Molecular Formula | C₃₁H₃₁N₃O₅ | |
| Molecular Weight | 525.59 g/mol | |
| Physical Appearance | Solid | [1] |
| Storage Conditions | Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. | [2] |
| Solubility | Soluble in DMSO. | |
| Hazard Statements | Not flammable or combustible. Specific hazards are not fully characterized; handle with care. | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of this compound. This procedure is designed to be followed sequentially to ensure the safety of laboratory personnel and compliance with standard regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Prepare a designated waste container that is clearly labeled for chemical waste. The container should be sealable and made of a material compatible with this compound and any solvents used.
2. Handling of Spills and Contaminated Materials:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains.
-
For solid this compound, carefully sweep up the material to avoid creating dust.
-
For solutions of this compound, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.
-
Place all contaminated materials, including absorbent materials and any contaminated disposable labware (e.g., pipette tips, tubes), into the designated chemical waste container.[2]
3. Containerization and Labeling:
-
Securely close the chemical waste container.[2]
-
Ensure the container is accurately labeled with the contents, including "this compound waste" and any solvents present, along with the appropriate hazard warnings.
4. Waste Storage and Disposal:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for chemical waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling ML224
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety protocols and logistical plans for handling the selective TSHR antagonist, ML224. Following these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Immediate Safety and Handling Precautions
While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following precautions are based on best practices for handling potent, powdered chemical compounds in a research setting. These guidelines are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of a specific MSDS, a cautious approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound in its powdered form or in solution:
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the pure compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation. |
Health Hazard Summary
The specific health hazards of this compound have not been fully characterized. As with any novel compound, it should be treated as potentially hazardous upon inhalation, ingestion, or skin contact.
Operational Plans: From Receipt to Disposal
A clear, step-by-step plan for the entire lifecycle of this compound in the laboratory is essential for safety and experimental success.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound powder should be stored in a tightly sealed container at -20°C.[1] Solutions of this compound are reported to be unstable and should be freshly prepared for each experiment.[1]
Experimental Protocols: Preparation of Stock Solutions
Extreme care must be taken when preparing stock solutions from powdered this compound.
Methodology:
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including vials, solvent, and pipettes.
-
Weighing: Tare a sealed vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial inside the fume hood. Avoid creating dust.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. Cap the vial tightly.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store as recommended, keeping in mind the instability of solutions.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard in the regular trash or down the drain. |
| This compound Solutions | Collect in a designated, sealed hazardous waste container. Label the container clearly. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated solid hazardous waste container immediately after handling the compound. |
Visualizing Key Processes and Pathways
To further clarify operational and biological contexts, the following diagrams illustrate a standard workflow for handling potent compounds and the signaling pathway affected by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
